Methyl 22-hydroxydocosanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 22-hydroxydocosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-26-23(25)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24/h24H,2-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDMNDHEBYPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Methyl 22-hydroxydocosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 22-hydroxydocosanoate (B1255833) is a long-chain ω-hydroxy fatty acid methyl ester. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its potential biological activities. The information is intended to serve as a valuable resource for researchers in the fields of lipidomics, natural product chemistry, and drug discovery.
Chemical and Physical Properties
Methyl 22-hydroxydocosanoate is a saturated long-chain fatty acid methyl ester characterized by a hydroxyl group at the terminal (ω) position of its 22-carbon chain. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₆O₃ | [1][2][3] |
| Molecular Weight | 370.61 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | ω-hydroxy Behenic Acid methyl ester, 22-hydroxy DCA methyl ester, ω-hydroxy Docosanoic Acid methyl ester | [2] |
| CAS Number | 38646-51-4 | [2] |
| Appearance | Solid | [2] |
| Storage Stability | ≥ 4 years | [2] |
Experimental Protocols
Synthesis of Long-Chain ω-Hydroxy Fatty Acid Methyl Esters
Protocol: Acid-Catalyzed Esterification using Methanolic HCl
-
Reagent Preparation: Prepare a 5% (w/v) solution of anhydrous hydrogen chloride in methanol (B129727). This can be achieved by carefully bubbling dry HCl gas through anhydrous methanol or by the cautious addition of acetyl chloride to cooled, anhydrous methanol (e.g., 1 mL of acetyl chloride to 10 mL of methanol).[4]
-
Reaction Setup: Dissolve the starting material, 22-hydroxydocosanoic acid, in the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser. A significant excess of the reagent should be used.
-
Reaction Conditions: Reflux the mixture for approximately 2 hours or allow it to stand at 50°C overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, add water to the mixture and extract the this compound into a non-polar organic solvent such as hexane (B92381) or diethyl ether.
-
Purification: Wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Logical Workflow for Synthesis:
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the purification of long-chain fatty acid esters.[5][6][7]
Protocol: Reverse-Phase HPLC Purification
-
Column: A C18 reverse-phase column is typically used.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For complex mixtures, starting with a higher water concentration and gradually increasing the acetonitrile concentration will elute compounds based on their polarity, with less polar compounds eluting later.
-
Detection: UV detection at 205-210 nm is suitable for detecting the ester functional group.[7]
-
Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase for injection.
-
Fraction Collection: Collect fractions as they elute from the column and analyze them by TLC or mass spectrometry to identify those containing the pure product.
Logical Workflow for HPLC Purification:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar long-chain fatty acid methyl esters.[8][9][10][11]
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -OCH₃ (ester) | ~3.67 | s |
| -CH₂ -OH | ~3.64 | t |
| -CH₂ -COO- | ~2.30 | t |
| -CH₂ -CH₂-COO- | ~1.63 | m |
| -(CH₂ )n- (chain) | ~1.25 | br s |
| -CH₃ (terminal) | ~0.88 | t |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C =O (ester) | ~174 |
| -C H₂-OH | ~63 |
| -OC H₃ (ester) | ~51 |
| -C H₂-COO- | ~34 |
| -(C H₂)n- (chain) | ~29-30 |
| -C H₂-CH₂-OH | ~32 |
| -C H₂-CH₂-COO- | ~25 |
| -C H₃ (terminal) | ~14 |
Mass Spectrometry (MS)
GC-MS data for Methyl 2-hydroxydocosanoate (a positional isomer) is available and provides insight into the fragmentation patterns of such molecules.[1][12] For the trimethylsilyl (B98337) (TMS) derivative of this compound, the molecular weight is 442.8 g/mol .[13]
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, long-chain fatty acid methyl esters typically show fragmentation patterns characterized by:
-
A molecular ion peak (M⁺), which may be weak.
-
Loss of the methoxy (B1213986) group (-OCH₃) resulting in an [M-31]⁺ peak.
-
A prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester.
-
A series of peaks separated by 14 Da, corresponding to the successive loss of methylene (B1212753) (-CH₂-) units.
-
For the ω-hydroxy compound, fragmentation near the hydroxyl group would also be expected.
Mass Spectrum Analysis Workflow:
Biological Activity and Potential Applications
While specific biological activities of this compound have not been extensively studied, the broader class of ω-hydroxy fatty acids and their derivatives are known to possess important biological functions.
Anti-Inflammatory Properties
Omega-3 fatty acids, which are structurally related to long-chain fatty acids, are well-documented for their anti-inflammatory effects.[14][15][16][17] They can modulate inflammatory pathways by:
-
Competing with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory mediators.[15]
-
Serving as precursors for specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which actively promote the resolution of inflammation.[18]
Given its structure as a long-chain fatty acid derivative, this compound may exhibit similar anti-inflammatory properties and warrants further investigation as a potential therapeutic agent.
G-Protein Coupled Receptor (GPCR) Signaling
Certain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[19][20][21][22][23] For instance, GPR40 (also known as FFA1) and GPR120 (FFA4) are activated by medium and long-chain fatty acids and are involved in metabolic regulation.[20] The activation of these receptors can influence insulin (B600854) secretion, glucose homeostasis, and inflammatory responses.[19] It is plausible that this compound or its corresponding free acid could interact with one or more of these fatty acid-sensing GPCRs, thereby modulating downstream signaling pathways.
Potential Signaling Pathway Involvement:
Conclusion
This compound is a long-chain ω-hydroxy fatty acid methyl ester with potential for further investigation, particularly in the context of its biological activities. This guide provides a foundational understanding of its chemical properties and outlines key experimental approaches for its synthesis, purification, and characterization. The exploration of its potential anti-inflammatory effects and interaction with cell signaling pathways, such as those mediated by GPCRs, represents a promising avenue for future research and drug development.
References
- 1. Methyl 2-hydroxydocosanoate | C23H46O3 | CID 566217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. aocs.org [aocs.org]
- 5. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 | MDPI [mdpi.com]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. magritek.com [magritek.com]
- 11. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. Methyl 2-hydroxydocosanoate, TMS derivative [webbook.nist.gov]
- 13. Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester | C26H54O3Si | CID 554384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. clara.arthritis.org.au [clara.arthritis.org.au]
- 15. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omega -3 and its anti-inflammatory properties – the key to fight inflammation effectively - MedCrave online [medcraveonline.com]
- 17. arthritis.org [arthritis.org]
- 18. Frontiers | The Anti-Inflammatory Role of Omega-3 Polyunsaturated Fatty Acids Metabolites in Pre-Clinical Models of Psychiatric, Neurodegenerative, and Neurological Disorders [frontiersin.org]
- 19. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjgnet.com [wjgnet.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
Synthesis of Methyl 22-hydroxydocosanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 22-hydroxydocosanoate (B1255833), a long-chain ω-hydroxy fatty acid ester. This document details a primary synthetic pathway, including experimental protocols and relevant quantitative data. The synthesis involves a two-step process commencing from the commercially available docosanedioic acid. The core of this synthetic strategy lies in the selective monomethyl esterification of the dicarboxylic acid, followed by the selective reduction of the remaining free carboxylic acid moiety to a primary alcohol.
Synthetic Pathway Overview
The synthesis of Methyl 22-hydroxydocosanoate from docosanedioic acid is a strategic process that hinges on the differential reactivity of the two carboxylic acid groups. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Key Synthetic Steps and Experimental Protocols
This section details the experimental procedures for the two primary stages of the synthesis.
Step 1: Selective Monomethyl Esterification of Docosanedioic Acid
The selective conversion of a symmetrical dicarboxylic acid to its monoester is a critical step. While several methods exist, a particularly effective approach involves the use of a catalyst that promotes mono-esterification over the formation of the diester. One such method utilizes thionyl chloride in methanol (B129727) at room temperature.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend docosanedioic acid (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the monoester and the disappearance of the starting diacid.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted dicarboxylic acid and acidic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude monomethyl docosanedioate can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Esterification:
| Parameter | Value | Reference |
| Starting Material | Docosanedioic Acid | N/A |
| Reagents | Methanol, Thionyl Chloride | [1] |
| Reaction Time | 24 - 48 hours | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | Varies, optimization required | N/A |
Step 2: Selective Reduction of Monomethyl Docosanedioate
The selective reduction of the free carboxylic acid in the presence of the methyl ester is a challenging yet achievable transformation. Borane-based reagents are known for their ability to selectively reduce carboxylic acids over esters under mild conditions.[2][3]
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified monomethyl docosanedioate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, approximately 1.5-2.0 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the evolution of hydrogen gas ceases.
-
Work-up: Remove the solvent under reduced pressure. Add a mixture of diethyl ether and water to the residue. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Quantitative Data for Reduction:
| Parameter | Value | Reference |
| Starting Material | Monomethyl Docosanedioate | N/A |
| Reagent | Borane-Tetrahydrofuran Complex (BH3·THF) | [2][3] |
| Reaction Time | 12 - 24 hours | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | Varies, optimization required | N/A |
Logical Relationship of Synthetic Steps
The logical progression of the synthesis is critical for its success. The initial esterification step protects one of the carboxylic acid functionalities, allowing for the selective transformation of the other.
Caption: Logical flow of the synthetic strategy.
Conclusion
The synthesis of this compound from docosanedioic acid presents a viable and strategic approach for obtaining this long-chain ω-hydroxy fatty acid ester. The success of this synthesis relies on the careful execution of selective mono-esterification and subsequent chemoselective reduction of the carboxylic acid. The detailed protocols and data provided in this guide serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient production of this valuable molecule for further investigation and application. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
A Technical Guide to the Natural Occurrence of Methyl 22-hydroxydocosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of Methyl 22-hydroxydocosanoate (B1255833), a long-chain fatty acid methyl ester. While specific quantitative data is limited in publicly available literature, this document synthesizes current knowledge on its presence in various natural sources, primarily in plant-based materials. The guide details generalized experimental protocols for the extraction, isolation, and identification of this compound and its corresponding acid, 22-hydroxydocosanoic acid. A generalized experimental workflow is presented visually to aid in the design of research studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Introduction
Methyl 22-hydroxydocosanoate is the methyl ester of 22-hydroxydocosanoic acid, a long-chain ω-hydroxy fatty acid. These types of molecules are key components of plant biopolymers like suberin and cutin, which act as protective barriers in various plant tissues. The interest in long-chain fatty acids and their esters is growing due to their potential applications in pharmaceuticals, cosmetics, and as industrial chemical feedstocks. This guide focuses on the known natural sources of this compound and provides a framework for its study.
Natural Occurrence of this compound and Related Compounds
This compound has been identified in a few distinct natural environments. Its corresponding carboxylic acid, 22-hydroxydocosanoic acid, is more widely reported as a monomeric constituent of suberin in various plants.
Table 1: Summary of Natural Sources of this compound and 22-hydroxydocosanoic acid
| Compound | Natural Source | Location/Organism Part | Notes |
| This compound | Cork Extracts | Plathymenia reticulata | Identified as a component of the cellular structure of cork from this Brazilian Cerrado species.[1] |
| Peat Samples | Inland Florida | Found in peat deposits, indicating its stability and preservation in sedimentary organic matter.[1] | |
| Sediment Samples | Harney River, Florida | Detected in river sediments, where it serves as a biomarker for terrestrial organic matter input.[1] | |
| 22-hydroxydocosanoic acid | Suberin | Silver Birch (Betula pendula) Outer Bark | A significant component of the suberin polymer in the bark. |
| Suberin | Holm Oak (Quercus ilex) | Found in the leaves, roots, and wood of this Mediterranean tree. | |
| Lipophilic Extract | Silver Wattle (Acacia dealbata) | Characterized as a lipophilic extract that contributes to the hydrophobicity of suberin fatty acids.[2] |
Experimental Protocols: Isolation and Identification
Due to the lack of specific, detailed published protocols for this compound, a generalized methodology based on standard phytochemical techniques for the analysis of suberin and fatty acid methyl esters is presented below.[3][4][5]
3.1. Sample Preparation and Extraction
-
Source Material Collection and Preparation: Collect the plant material of interest (e.g., cork, bark). The material should be air-dried or freeze-dried and then ground to a fine powder (e.g., passing through a 40-60 mesh sieve).
-
Solvent Extraction (Defatting): To remove unbound lipids and other extractives, perform a sequential Soxhlet extraction of the powdered material with solvents of increasing polarity, such as dichloromethane, followed by ethanol, and then water.[6] This step ensures that the subsequent analysis focuses on the polymeric suberin.
-
Alkaline Methanolysis for Suberin Depolymerization:
-
Suspend the extractive-free material in a 0.1 M solution of sodium hydroxide (B78521) in methanol (B129727).[6]
-
Reflux the mixture for a specified period (e.g., 5 hours) to cleave the ester bonds of the suberin polymer, releasing the monomeric fatty acid methyl esters, including this compound.[6]
-
After cooling, filter the reaction mixture.
-
-
Extraction of Methyl Esters:
-
Adjust the pH of the filtrate to 5-6 with a suitable acid.
-
Evaporate the methanol under reduced pressure.
-
Resuspend the resulting solid residue in water and perform a liquid-liquid extraction with a nonpolar solvent such as chloroform (B151607) or n-heptane to isolate the fatty acid methyl esters.[6]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude extract.
-
3.2. Chromatographic Separation and Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatization (Optional but Recommended): For improved volatility and peak shape of the hydroxyl group, the extract can be derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain fatty acid methyl esters.
-
Injector: Split/splitless injector, with an injection temperature of around 250-280°C.
-
Oven Program: A temperature gradient is used to separate the compounds by their boiling points. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-600 is generally sufficient to detect the molecular ion and characteristic fragments of derivatized this compound.
-
-
-
Identification:
-
The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from mass spectral libraries (e.g., NIST, Wiley).
-
The retention time of the peak should also be compared with that of an authentic standard if available.
-
Characteristic fragment ions for the trimethylsilyl ether derivative of this compound would be expected.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a natural source like cork.
Caption: Generalized workflow for the isolation and identification of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research in publicly accessible databases and literature concerning the biological activities or associated signaling pathways of this compound. The parent compound, 22-hydroxydocosanoic acid, is primarily recognized for its structural role in forming the protective suberin biopolymer in plants.[7] Its hydrophobic nature suggests potential applications in creating water-resistant surfaces in agriculture and as an ingredient in cosmetics.[7]
Further research is warranted to explore the potential pharmacological properties of this compound, such as antimicrobial, anti-inflammatory, or cytotoxic activities, which are often associated with long-chain fatty acids and their derivatives.
Conclusion
This compound is a naturally occurring long-chain fatty acid methyl ester found in specific plant-derived materials and environmental samples. While its presence is confirmed, detailed quantitative data and specific biological activities remain largely unexplored. The generalized experimental protocols and workflow provided in this guide offer a solid foundation for researchers to pursue further studies on this compound. Future investigations into its quantification in various natural sources and its potential bioactivities will be crucial for unlocking its full potential in drug development and other industrial applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 22-HYDROXYDOCOSANOIC ACID [m.chemicalbook.com]
- 3. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. digituma.uma.pt [digituma.uma.pt]
- 7. lookchem.com [lookchem.com]
An In-depth Technical Guide on the Biochemical Pathway of 22-Hydroxydocosanoate and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical pathway of 22-hydroxydocosanoic acid, a very-long-chain hydroxy fatty acid. While the direct biological role of its methyl ester, Methyl 22-hydroxydocosanoate (B1255833), is not established in endogenous metabolic pathways and is primarily utilized for analytical purposes, the pathway of its corresponding carboxylic acid is of significant interest. This document details the biosynthesis of 22-hydroxydocosanoic acid from its precursor, docosanoic acid, through the action of cytochrome P450 monooxygenases. It further elucidates its subsequent metabolism into docosanedioic acid via two distinct enzymatic routes. This guide also explores potential signaling implications by drawing parallels with the well-studied eicosanoid, 20-hydroxyeicosatetraenoic acid (20-HETE), a product of similar enzymatic machinery. Detailed experimental protocols and available quantitative data are presented to facilitate further research in this area.
Introduction
Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial molecules in various biological processes, including membrane structure, energy storage, and cell signaling. The hydroxylation of these fatty acids represents a key metabolic step, often initiating their catabolism or conversion into signaling molecules. 22-hydroxydocosanoic acid is an omega-hydroxylated derivative of docosanoic acid (behenic acid), a C22 saturated fatty acid. Its methyl ester, Methyl 22-hydroxydocosanoate, is a chemically modified form primarily used for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) due to its increased volatility and stability compared to the free acid. This guide focuses on the endogenous biochemical pathway of the free acid, 22-hydroxydocosanoic acid.
Biosynthesis of 22-Hydroxydocosanoic Acid
The primary route for the biosynthesis of 22-hydroxydocosanoic acid is the ω-oxidation of docosanoic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, predominantly in the liver and kidneys.
The Role of Cytochrome P450 Enzymes
The ω-oxidation of fatty acids is a hallmark of the CYP4 family of enzymes. Specifically, members of the CYP4A and CYP4F subfamilies are known to hydroxylate the terminal (ω) carbon of fatty acids.[1] In humans, CYP4F2 and CYP4A11 have been identified as potent ω-hydroxylases for long-chain and very-long-chain fatty acids.[2] While the specific kinetics for docosanoic acid are not extensively characterized, data from arachidonic acid metabolism suggests that CYP4F2 has a lower KM and CYP4A11 has a higher KM, indicating that CYP4F2 may be the primary enzyme at physiological substrate concentrations.[2]
The overall reaction is as follows:
Docosanoic acid + O2 + NADPH + H+ → 22-Hydroxydocosanoic acid + H2O + NADP+
dot
Caption: Biosynthesis of 22-Hydroxydocosanoic Acid.
Metabolism of 22-Hydroxydocosanoic Acid
Following its synthesis, 22-hydroxydocosanoic acid is further metabolized to docosanedioic acid. This conversion can occur through two distinct pathways in the liver microsomes.[1]
NAD+-Dependent Pathway
This pathway involves a two-step oxidation process catalyzed by dehydrogenases:
-
Alcohol Dehydrogenase (ADH): 22-hydroxydocosanoic acid is first oxidized to 22-oxodocosanoic acid by an alcohol dehydrogenase, using NAD+ as a cofactor.
-
Aldehyde Dehydrogenase (ALDH): The intermediate aldehyde is then rapidly oxidized to docosanedioic acid by an aldehyde dehydrogenase, also utilizing NAD+.
NADPH-Dependent Pathway
Alternatively, 22-hydroxydocosanoic acid can be further hydroxylated by the same CYP4 enzymes (CYP4F2 and CYP4A11) that catalyzed its formation, in an NADPH-dependent manner, to form a gem-diol intermediate which is unstable and spontaneously converts to docosanedioic acid.[1]
dot
Caption: Metabolism of 22-Hydroxydocosanoic Acid.
Docosanedioic acid is a dicarboxylic acid that can undergo further metabolism through peroxisomal β-oxidation from both ends, yielding shorter-chain dicarboxylic acids.[3] These can then enter central carbon metabolism. Docosanedioic acid itself has applications in organic chemistry and as a precursor for antifungal agents.[3]
Potential Signaling Pathways: Parallels with 20-HETE
While specific signaling pathways for 22-hydroxydocosanoic acid have not been elucidated, insights can be drawn from the well-characterized signaling roles of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a product of CYP4A and CYP4F-mediated ω-oxidation of arachidonic acid and is a potent signaling lipid involved in the regulation of vascular tone, inflammation, and angiogenesis.[4][5][6][7]
20-HETE exerts its effects through various mechanisms, including:
-
Receptor-mediated signaling: 20-HETE is a ligand for the G-protein coupled receptor GPR75, which, upon activation, can trigger downstream signaling cascades involving Gαq/11, PLC, PKC, and transactivation of the epidermal growth factor receptor (EGFR).[5][7]
-
Modulation of ion channels: 20-HETE can directly inhibit the activity of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, leading to vasoconstriction.[6]
-
Activation of intracellular signaling cascades: 20-HETE can activate pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to pro-inflammatory and pro-angiogenic responses.[4][5]
Given that 22-hydroxydocosanoic acid is produced by the same class of enzymes as 20-HETE, it is plausible that it or its downstream metabolites could interact with similar signaling pathways, a hypothesis that warrants further investigation.
dot
Caption: Analogous Signaling Pathways of 20-HETE and Hypothesized Pathways for 22-Hydroxydocosanoic Acid.
Quantitative Data
Quantitative data on the metabolism of docosanoic acid and its hydroxylated derivatives are limited. The following tables summarize the available kinetic data for related enzymes and substrates.
Table 1: Kinetic Parameters of Human CYP4F2 and CYP4A11 with Arachidonic Acid [2]
| Enzyme | KM (µM) | Vmax (nmol/min/nmol P450) |
| CYP4F2 | 24 | 7.4 |
| CYP4A11 | 228 | 49.1 |
Note: These values are for arachidonic acid and may not directly reflect the kinetics with docosanoic acid.
Table 2: Kinetic Parameters of Human Liver Alcohol Dehydrogenase Isoenzymes with Various Alcohols [8][9]
| Isoenzyme | Substrate | KM (µM) | Vmax (U/mg) |
| ADH (various) | Ethanol | 49 - 36,000 | 0.6 - 10 |
| β1β1-ADH | 16-Hydroxyhexadecanoic acid | ~100-1000 fold lower than ethanol | ~10 min-1 (kcat) |
Note: Specific kinetic data for 22-hydroxydocosanoic acid are not available. The data for 16-hydroxyhexadecanoic acid suggests that long-chain hydroxy fatty acids are good substrates for ADH.
Table 3: Tissue Concentrations of 22-Hydroxydocosanoic Acid
| Tissue | Species | Concentration | Reference |
| - | - | Data not available | - |
Note: There is a lack of quantitative data on the physiological concentrations of 22-hydroxydocosanoic acid in various tissues.
Experimental Protocols
Microsomal Stability Assay for Docosanoic Acid Metabolism
This protocol is adapted from standard microsomal stability assays and is designed to assess the conversion of docosanoic acid to 22-hydroxydocosanoic acid and subsequently to docosanedioic acid.[10][11][12][13][14]
Materials:
-
Liver microsomes (human, rat, or other species)
-
Docosanoic acid
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
NAD+
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold) with an appropriate internal standard (e.g., deuterated docosanoic acid)
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of docosanoic acid in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding docosanoic acid (final concentration, e.g., 10 µM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
To study the NAD+-dependent pathway, repeat the experiment with 22-hydroxydocosanoic acid as the substrate and NAD+ (e.g., 1 mM) instead of the NADPH regenerating system.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS for the disappearance of the substrate and the formation of 22-hydroxydocosanoic acid and docosanedioic acid.
dot
Caption: Workflow for Microsomal Stability Assay.
Heterologous Expression and Purification of CYP4F2
This protocol provides a general workflow for producing recombinant CYP4F2 for in vitro studies.[15][16][17][18][19]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human CYP4F2 cDNA (with an N-terminal modification for optimal expression and a His-tag for purification)
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
δ-Aminolevulinic acid (heme precursor)
-
Lysis buffer (e.g., phosphate buffer with lysozyme, DNase I, and protease inhibitors)
-
Sonnicator or French press
-
Ultracentrifuge
-
Ni-NTA affinity chromatography column
-
Wash and elution buffers (containing increasing concentrations of imidazole)
-
Dialysis tubing
-
Storage buffer
Procedure:
-
Transform the CYP4F2 expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM) and supplement with δ-aminolevulinic acid.
-
Continue to grow the culture at a lower temperature (e.g., 28°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Separate the membrane fraction by ultracentrifugation.
-
Solubilize the membrane pellet with a detergent (e.g., sodium cholate).
-
Purify the His-tagged CYP4F2 from the solubilized membrane fraction using a Ni-NTA affinity column.
-
Wash the column extensively and elute the protein with a high concentration of imidazole.
-
Dialyze the purified protein against a storage buffer and store at -80°C.
-
Characterize the purified protein by SDS-PAGE and CO-difference spectroscopy to confirm its integrity and concentration.
GC-MS Analysis of this compound
This protocol is for the quantitative analysis of 22-hydroxydocosanoic acid after conversion to its methyl ester.[20][21][22][23][24]
Materials:
-
Lipid extract from biological samples
-
Internal standard (e.g., deuterated 22-hydroxydocosanoic acid)
-
Methanol with 1.25 M HCl or BF3-methanol reagent
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To the lipid extract, add the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of methanolic HCl or BF3-methanol and heat at 80°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).
-
Cool the reaction mixture and add 1 mL of water and 2 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract under nitrogen if necessary.
-
Inject an aliquot into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the FAMEs.
-
The mass spectrometer can be operated in scan mode for identification or in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.
Conclusion and Future Directions
The biochemical pathway of 22-hydroxydocosanoic acid involves its formation from docosanoic acid via CYP4-mediated ω-oxidation and its subsequent metabolism to docosanedioic acid through both NAD+- and NADPH-dependent mechanisms. While this compound is primarily an analytical derivative, the study of its parent acid and its metabolites is an emerging area of research.
Future research should focus on:
-
Determining the specific kinetic parameters of the enzymes involved in the metabolism of docosanoic acid and 22-hydroxydocosanoic acid.
-
Quantifying the tissue-specific concentrations of these metabolites to understand their physiological relevance.
-
Investigating the potential signaling roles of 22-hydroxydocosanoic acid and docosanedioic acid, particularly in the context of inflammation and vascular function, drawing parallels to the established roles of 20-HETE.
-
Identifying the specific alcohol and aldehyde dehydrogenases responsible for the NAD+-dependent pathway.
A deeper understanding of this biochemical pathway will provide valuable insights into the metabolism of very-long-chain fatty acids and may reveal novel therapeutic targets for diseases associated with dysregulated lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosanedioic acid - Wikipedia [en.wikipedia.org]
- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. oyc.co.jp [oyc.co.jp]
- 15. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution | MDPI [mdpi.com]
- 17. Protein Expression and Purification [protocols.io]
- 18. bio-rad.com [bio-rad.com]
- 19. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tesisenred.net [tesisenred.net]
- 22. DSpace [diposit.ub.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Cornerstone of Plant Defense: A Technical Guide to Methyl 22-hydroxydocosanoate and its Role in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 22-hydroxydocosanoate (B1255833), and more specifically its free acid form, 22-hydroxydocosanoic acid, is a key aliphatic monomer in the complex biopolymer suberin, and to a lesser extent, cutin. These polymers form protective layers in various plant tissues, playing a critical role in the plant's defense against environmental stresses. This technical guide provides an in-depth overview of the function, biosynthesis, and analysis of 22-hydroxydocosanoic acid, with a focus on its integral role within the suberin matrix. While "Methyl 22-hydroxydocosanoate" is the chemical entity often identified in analytical procedures, it is the free acid, 22-hydroxydocosanoic acid, that is the naturally occurring building block within the plant.
Core Function: A Key Component of Protective Barriers
The primary function of 22-hydroxydocosanoic acid in plants is structural, serving as a major constituent of suberin. Suberin is a complex polyester (B1180765) found in the cell walls of specific tissues, such as the periderm of roots and bark, the endodermis of roots (as the Casparian strip), and in wound-healing tissues.[1][2] Cutin is a similar polymer that forms the outer protective layer of the epidermis of aerial plant organs.[2][3]
The integration of long-chain fatty acids like 22-hydroxydocosanoic acid into the suberin polymer confers hydrophobic properties to the cell wall.[1] This is crucial for:
-
Controlling Water and Solute Movement: The suberin barrier prevents uncontrolled water loss from the plant and regulates the uptake of water and nutrients from the soil.[1][4]
-
Defense Against Pathogens: The physical barrier created by suberin helps to protect the plant from invasion by microbial pathogens.[2]
-
Response to Abiotic Stress: Suberin deposition is enhanced in response to various abiotic stresses, including drought, salinity, and wounding, providing a crucial defense mechanism.[4][5] For instance, roots of certain grasses exposed to warming and elevated CO2 showed an increased abundance of ω-hydroxy acids, including 22-hydroxydocosanoic acid, in their suberin.[6]
Quantitative Data on 22-Hydroxydocosanoic Acid Abundance
The amount of 22-hydroxydocosanoic acid varies between plant species, tissues, and in response to environmental conditions. The following tables summarize available quantitative data.
| Plant Species | Tissue | Suberin/Cutin Component | Relative Abundance of 22-Hydroxydocosanoic Acid | Reference |
| Quercus suber (Cork Oak) | Periderm (Cork) | Suberin | A major ω-hydroxyacid monomer | [7] |
| Solanum tuberosum (Potato) | Periderm | Suberin | 6.1% of long-chain monomers | [8] |
| Betula pendula (Silver Birch) | Outer Bark | Suberin | Present as a suberin component | [9] |
| Bouteloua gracilis | Roots | Suberin | Identified as a significant ω-hydroxy acid | [6] |
Biosynthesis of 22-Hydroxydocosanoic Acid
22-hydroxydocosanoic acid is synthesized as part of the broader pathway for suberin monomer production. This pathway begins with the synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum for elongation and modification.
The biosynthesis of 22-hydroxydocosanoic acid involves the following key steps:
-
Fatty Acid Elongation: C18 fatty acids are elongated by a series of enzymes to produce very-long-chain fatty acids (VLCFAs), including docosanoic acid (C22).
-
ω-Hydroxylation: The terminal methyl group of docosanoic acid is hydroxylated by a cytochrome P450 monooxygenase to form 22-hydroxydocosanoic acid.
-
Incorporation into Suberin: 22-hydroxydocosanoic acid is then transported to the cell wall and incorporated into the growing suberin polymer, likely as an ester linked to glycerol (B35011) or other suberin monomers.
Below is a diagram illustrating the biosynthetic pathway leading to 22-hydroxydocosanoic acid and its incorporation into suberin.
Caption: Biosynthesis of 22-hydroxydocosanoic acid and its role in suberin.
Experimental Protocols: Analysis of 22-Hydroxydocosanoic Acid in Plant Tissues
The analysis of 22-hydroxydocosanoic acid requires the chemical depolymerization of suberin, followed by derivatization and chromatographic analysis. The methyl ester form is typically generated during this process for enhanced volatility for Gas Chromatography-Mass Spectrometry (GC-MS).
Key Experimental Steps:
-
Sample Preparation: Plant tissue is harvested, cleaned, and dried. For root analysis, the periderm is often isolated.
-
Lipid Extraction: Soluble lipids (waxes) are removed by solvent extraction (e.g., with chloroform (B151607) or a mixture of chloroform and methanol) to isolate the insoluble suberin polymer.[10]
-
Depolymerization: The suberin polymer is broken down into its constituent monomers. A common method is transesterification using boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[10][11] This process cleaves the ester bonds within the suberin polymer and simultaneously converts the carboxylic acid groups of the monomers into their methyl esters.
-
Monomer Extraction: The released monomers (as methyl esters) are extracted from the reaction mixture using an organic solvent like hexane (B92381) or chloroform.[10]
-
Derivatization: Free hydroxyl groups on the monomers are derivatized, typically by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility for GC analysis.[10]
-
GC-MS Analysis: The derivatized monomers are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is achieved by comparing the peak areas of the identified compounds to that of an internal standard.[10][12]
The following diagram outlines the experimental workflow for the analysis of 22-hydroxydocosanoic acid from plant tissue.
References
- 1. brainly.in [brainly.in]
- 2. Cutin and Suberin [biocyclopedia.com]
- 3. Cell wall - Wikipedia [en.wikipedia.org]
- 4. Suberin in plants: biosynthesis, ... preview & related info | Mendeley [mendeley.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 22-hydroxy Docosanoic Acid | CAS 506-45-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 12. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
Methyl 22-Hydroxydocosanoate in Suberin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues, including the periderm of roots and tubers, the bark of woody species, and in seed coats. It functions as a protective barrier, regulating the transport of water and solutes and defending against pathogens. The suberin polymer is primarily composed of long-chain fatty acids, ω-hydroxy acids, α,ω-diacids, fatty alcohols, and glycerol, along with a polyaromatic domain. Among the aliphatic monomers, 22-hydroxydocosanoic acid, a C22 ω-hydroxy acid, is a significant component in the suberin of many plant species. This guide provides an in-depth overview of the role and analysis of its methyl ester, methyl 22-hydroxydocosanoate (B1255833), within the suberin matrix.
Quantitative Composition of Suberin Monomers
The relative abundance of methyl 22-hydroxydocosanoate and other suberin monomers varies between plant species and even between different tissues within the same plant. Analysis of suberin composition is typically performed by depolymerization of the suberin polymer, followed by gas chromatography-mass spectrometry (GC-MS) of the resulting monomers, often as their methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives.
Below is a summary of the quantitative composition of major suberin monomers, including 22-hydroxydocosanoic acid, in cork from Quercus suber (cork oak), a species known for its high suberin content.
| Suberin Monomer Class | Monomer | Quercus suber (Reproduction Cork) [% of total monomers][1] | Quercus suber (Virgin Cork) [% of total monomers][1] |
| ω-Hydroxyalkanoic Acids | 18-Hydroxyoctadec-9-enoic acid | 8.1 - 11.5 | - |
| 22-Hydroxydocosanoic acid | 28.7 - 37.3 (as part of total ω-hydroxyalkanoic acids) | 45.0 (as part of total ω-hydroxyacids) | |
| 24-Hydroxytetracosanoic acid | (most abundant along with C22) | - | |
| α,ω-Alkanedioic Acids | Hexadecanedioic acid | 6.1 - 10.2 | 11.2 |
| Octadec-9-enedioic acid | 1.5 - 2.4 | - | |
| Docosanedioic acid | (present) | - | |
| Alkanoic Acids | Docosanoic acid | 2.2 - 8.1 | 5.1 |
| Tetracosanoic acid | (present) | - | |
| 1-Alkanols | Docosanol | 1.8 - 6.4 | 1.9 |
| Tetracosanol | (present) | - | |
| Epoxy Acids | 9,10-Epoxy-18-hydroxyoctadecanoic acid | 1.2 - 3.1 | 5.9 |
| 9,10-Epoxyoctadecanedioic acid | 1.0 - 4.4 | 4.8 | |
| Dihydroxy Acids | 9,10,18-Trihydroxyoctadecanoic acid | 7.6 - 11.8 | 7.5 |
| 9,10-Dihydroxyoctadecanedioic acid | 5.4 - 7.5 | 6.1 | |
| Phenolics | Ferulic acid | 5.3 - 9.1 | 5.8 |
Note: The data for 22-hydroxydocosanoic acid is presented as part of the total ω-hydroxyalkanoic acids, which are the most abundant class of monomers.
Experimental Protocols
The analysis of suberin composition involves several key steps: extraction of soluble lipids, depolymerization of the suberin polymer, derivatization of the monomers, and finally, analysis by GC-MS.
Protocol 1: Suberin Depolymerization by Alkaline Methanolysis for GC-MS Analysis
This protocol is adapted from methods used for the analysis of Quercus suber cork.[2]
1. Sample Preparation and Delipidation:
- Grind the plant tissue (e.g., cork) to a fine powder and sieve (e.g., granulometric fraction <0.425 mm).
- Perform exhaustive Soxhlet extraction with a series of organic solvents (e.g., dichloromethane, ethanol, and water) to remove soluble lipids and other extractives.[2] Dry the extractive-free material.
2. Depolymerization (Alkaline Methanolysis):
- To the dried, extractive-free material, add a solution of sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727). The concentration of NaOCH₃ can be varied to achieve gradual depolymerization (e.g., from 0.01% to 3.0% w/v).[2]
- Reflux the mixture for a defined period (e.g., 3 hours).[3]
- After cooling, filter the suspension to separate the solid residue from the methanolic solution containing the depolymerized suberin monomers (as methyl esters).
3. Extraction of Suberin Monomers:
- Acidify the methanolic solution to pH 6 with a sulfuric acid solution (e.g., 0.25 M H₂SO₄).[2]
- Concentrate the solution using a rotary evaporator.
- Extract the suberin monomers from the aqueous methanol solution using an organic solvent such as chloroform.[2] Perform the extraction multiple times (e.g., three times with 200 mL of chloroform).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude suberin monomer extract.
4. Derivatization for GC-MS Analysis:
- To a known amount of the dried extract, add an internal standard (e.g., cholesterol or tetracosane) for quantification.[2][3]
- Dissolve the sample in pyridine.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[2]
- Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
5. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
- GC Conditions (example): [4]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).
- Injection Mode: Splitless.
- Oven Temperature Program: 130°C for 2 min, ramp at 5°C/min to 325°C, hold for 10 min.
- Inlet Temperature: 350°C.
- MS Conditions (example): [4]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-700.
- Detector Temperature: 320°C.
6. Data Analysis:
- Identify the suberin monomers based on their mass spectra and retention times by comparison with authentic standards and mass spectral libraries.
- Quantify the individual monomers by comparing their peak areas to that of the internal standard.
Signaling Pathways and Biosynthesis
The biosynthesis of the aliphatic monomers of suberin, including 22-hydroxydocosanoic acid, is a multi-step process that occurs primarily in the endoplasmic reticulum (ER). While the complete regulatory network is still under investigation, key enzymatic steps and regulatory factors have been identified.
Biosynthesis of 22-Hydroxydocosanoic Acid
The biosynthesis of 22-hydroxydocosanoic acid begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then transported to the ER where they undergo elongation to form very-long-chain fatty acids (VLCFAs). A subsequent ω-hydroxylation step, catalyzed by cytochrome P450 enzymes, introduces the terminal hydroxyl group to produce the ω-hydroxy acid.
Regulatory Pathways
The deposition of suberin is a highly regulated process, influenced by developmental cues and environmental stresses. Several transcription factors, primarily from the MYB (myeloblastosis) family, have been identified as key regulators of suberin biosynthesis.[5] These transcription factors can activate the expression of genes encoding the biosynthetic enzymes involved in the production of suberin monomers. Plant hormones, such as abscisic acid (ABA) and ethylene, also play a role in regulating suberin deposition.[6]
Conclusion
This compound is a key long-chain aliphatic monomer that contributes significantly to the structure and function of the suberin polymer in many plants. Understanding its quantitative contribution and the pathways governing its synthesis and deposition is crucial for fields ranging from plant biology and agriculture to the development of novel biomaterials and pharmaceuticals. The detailed analytical protocols provided herein offer a robust framework for the accurate characterization of suberin composition, paving the way for further research into the intricate biology of this vital plant biopolymer.
References
- 1. AMOLF Institutional Repository: A study of variability of suberin composition in cork from Quercus suber L. using thermally assisted transmethylation GC-MS [amolf.artudis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
A Technical Guide to the Omega-Oxidation of Docosanoic Acid and Synthesis of Methyl 22-Hydroxydocosanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic omega-oxidation of docosanoic acid (behenic acid, C22:0) to 22-hydroxydocosanoic acid, followed by its chemical conversion to methyl 22-hydroxydocosanoate (B1255833). This document details the biochemical pathways, experimental protocols, and relevant quantitative data to support research and development in fatty acid metabolism and drug development.
Introduction to Omega-Oxidation of Very-Long-Chain Fatty Acids
Omega (ω)-oxidation is an alternative pathway to the primary beta-oxidation route for fatty acid metabolism. This process, occurring primarily in the smooth endoplasmic reticulum of the liver and kidneys, involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2] While a minor pathway under normal physiological conditions, omega-oxidation becomes significant for the metabolism of very-long-chain fatty acids (VLCFAs), such as docosanoic acid, especially when beta-oxidation is impaired.[3]
The initial and rate-limiting step of omega-oxidation is catalyzed by cytochrome P450 (CYP) enzymes, specifically from the CYP4A and CYP4F subfamilies.[3][4] These monooxygenases introduce a hydroxyl group onto the terminal carbon, forming an omega-hydroxy fatty acid.[1] This product can be further oxidized to a dicarboxylic acid, which can then undergo beta-oxidation from both ends.[5]
Enzymatic Omega-Oxidation of Docosanoic Acid
The conversion of docosanoic acid to 22-hydroxydocosanoic acid is primarily mediated by CYP4F2 and CYP4F3B in humans, with CYP4A11 also showing activity towards fatty acids.[3][6] These enzymes exhibit a high affinity for VLCFAs.[3]
Signaling and Metabolic Pathway
The omega-oxidation of docosanoic acid is a multi-step enzymatic process that begins with hydroxylation and can proceed to the formation of a dicarboxylic acid.
Caption: Metabolic pathway of docosanoic acid omega-oxidation.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Source |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 | [7] |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 | [7] |
| CYP4F2 | VLCFAs (general) | µM range | Not specified | [3] |
| CYP4F3B | VLCFAs (general) | µM range | Not specified | [3] |
Note: The provided kinetic data for arachidonic acid suggests that CYP4F2 has a higher affinity (lower Km) but a lower maximum velocity (Vmax) compared to CYP4A11 for this substrate. Both CYP4F2 and CYP4F3B have been shown to have a high affinity for VLCFAs.[3]
Experimental Protocols
Enzymatic Synthesis of 22-Hydroxydocosanoic Acid
This protocol is adapted from methodologies for the omega-oxidation of VLCFAs using human liver microsomes.[3][8]
Materials:
-
Human liver microsomes (or recombinant CYP4F2/CYP4F3B)
-
Docosanoic acid
-
α-cyclodextrin
-
Tris-HCl buffer (1 M, pH 8.4)
-
NADPH (100 mM stock)
-
Hydrochloric acid (HCl, 5 M)
-
Water, ultrapure
Procedure:
-
Substrate Preparation: Prepare a stock solution of docosanoic acid in a suitable organic solvent. Due to its low aqueous solubility, it is crucial to use a carrier molecule. Prepare a solution of α-cyclodextrin (100 mg/mL) in ultrapure water. Add the docosanoic acid stock solution to the α-cyclodextrin solution to achieve a final concentration of 20 mM docosanoic acid.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
100 mM Tris-HCl buffer, pH 8.4
-
50 µg of human liver microsomal protein (or an equivalent amount of recombinant enzyme)
-
1 mg/mL α-cyclodextrin-docosanoic acid complex
-
1 mM NADPH
-
Adjust the total volume to 200 µL with ultrapure water.
-
-
Initiation and Incubation: Initiate the reaction by adding the NADPH. Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 1 mL of 1.7 M HCl.
-
Product Extraction: Extract the hydroxylated product by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.
-
Sample Preparation for Analysis: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. The residue contains 22-hydroxydocosanoic acid along with unreacted docosanoic acid.
Purification of 22-Hydroxydocosanoic Acid
The crude extract can be purified using silica (B1680970) gel column chromatography to separate the more polar 22-hydroxydocosanoic acid from the non-polar docosanoic acid.
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (B1210297)
-
Glass column
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried extract from the enzymatic reaction in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute the non-polar unreacted docosanoic acid. Gradually increase the polarity with ethyl acetate to elute the 22-hydroxydocosanoic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified 22-hydroxydocosanoic acid.
Synthesis of Methyl 22-Hydroxydocosanoate
This protocol describes the acid-catalyzed esterification of 22-hydroxydocosanoic acid to its methyl ester.[9]
Materials:
-
Purified 22-hydroxydocosanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid or anhydrous HCl
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Reaction Setup: Dissolve the purified 22-hydroxydocosanoic acid in a mixture of toluene (e.g., 2 mL) and anhydrous methanol (e.g., 1.5 mL) in a reaction vial.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a solution of anhydrous HCl in methanol (e.g., 0.3 mL of an 8% w/v solution).
-
Reaction: Heat the mixture at 60-100°C for 1-2 hours or let it stand at room temperature overnight.[9]
-
Work-up: After cooling, add water and extract the methyl ester into hexane. Wash the hexane layer with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Analytical Methods
The products can be analyzed and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters (for the hydroxy acid) and potentially trimethylsilyl (B98337) ethers for the hydroxyl group.[10] Quantitative analysis can also be performed using 1H-NMR.[8]
Experimental and Analytical Workflow
The overall process from enzymatic synthesis to the final purified product and its analysis is summarized in the following workflow diagram.
Caption: Workflow for synthesis and analysis of this compound.
Conclusion
This guide provides a detailed technical framework for the synthesis of this compound via the omega-oxidation of docosanoic acid. While specific kinetic data for docosanoic acid with CYP4F enzymes require further investigation, the provided protocols offer a solid foundation for researchers. The methodologies outlined herein are crucial for advancing our understanding of VLCFA metabolism and for the development of novel therapeutics targeting these pathways.
References
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The inhibitory effect of polyunsaturated fatty acids on human CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
The Role of Methyl 22-hydroxydocosanoate in Fatty Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 22-hydroxydocosanoate (B1255833) is the methyl ester derivative of 22-hydroxydocosanoic acid, a very-long-chain ω-hydroxy fatty acid. While the methyl ester form is primarily utilized for analytical purposes, particularly in gas chromatography-mass spectrometry, the metabolic significance lies with its parent compound, 22-hydroxydocosanoic acid. This molecule is a key intermediate in the ω-oxidation pathway, an alternative to the primary β-oxidation route for fatty acid degradation. The ω-oxidation of docosanoic acid, a 22-carbon saturated fatty acid, is initiated by cytochrome P450 enzymes of the CYP4F subfamily, leading to the formation of 22-hydroxydocosanoic acid. This intermediate is subsequently oxidized to a dicarboxylic acid, which can then enter the β-oxidation pathway. This guide provides a comprehensive overview of the metabolic fate of 22-hydroxydocosanoic acid, the enzymes involved, relevant quantitative data, and detailed experimental protocols for its study.
Introduction to ω-Oxidation of Very-Long-Chain Fatty Acids
Fatty acid catabolism is a fundamental cellular process for energy production. While β-oxidation in mitochondria and peroxisomes is the principal degradation pathway, ω-oxidation serves as an alternative, particularly for very-long-chain fatty acids (VLCFAs) or when β-oxidation is impaired[1]. This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid.
Methyl 22-hydroxydocosanoate is the derivatized form of 22-hydroxydocosanoic acid, the initial product of docosanoic acid ω-oxidation. The conversion to a methyl ester increases the volatility of the molecule, making it amenable to analysis by gas chromatography[2][3].
The Metabolic Pathway of 22-Hydroxydocosanoic Acid
The metabolism of 22-hydroxydocosanoic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of liver and kidney cells[2].
Step 1: ω-Hydroxylation of Docosanoic Acid
The pathway is initiated by the hydroxylation of the ω-carbon of docosanoic acid (C22:0) to form 22-hydroxydocosanoic acid. This reaction is catalyzed by cytochrome P450 enzymes from the CYP4F subfamily, with CYP4F2 and CYP4F3B being identified as key players in human liver microsomes[4][5]. This initial step is NADPH-dependent[2][6].
Step 2: Oxidation to Aldehyde
The newly formed hydroxyl group of 22-hydroxydocosanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, a reaction that is NAD⁺-dependent[1][2].
Step 3: Oxidation to Dicarboxylic Acid
The aldehyde is further oxidized to a carboxylic acid, forming docosanedioic acid (a C22 dicarboxylic acid). This step is catalyzed by an aldehyde dehydrogenase, also utilizing NAD⁺[1][2].
Interestingly, there is evidence for a second, NADPH-dependent pathway for the conversion of ω-hydroxy-VLCFAs to very-long-chain dicarboxylic acids, which is also mediated by CYP4F enzymes[1][6].
Step 4: Chain Shortening via β-Oxidation
The resulting docosanedioic acid can be activated to its coenzyme A ester at either end and subsequently undergo β-oxidation, typically in peroxisomes, to be broken down into shorter-chain dicarboxylic acids that can then enter mainstream energy metabolism[2].
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence for a specific signaling role of 22-hydroxydocosanoic acid. The signaling functions of ω-hydroxy fatty acids have been primarily attributed to metabolites of shorter, polyunsaturated fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from arachidonic acid, which is a potent regulator of vascular tone. Similarly, derivatives of docosahexaenoic acid (DHA) have well-established roles in neurodevelopment and neuroprotection[7][8]. The primary known function of 22-hydroxydocosanoic acid is as an intermediate in the catabolism of docosanoic acid.
Metabolic Pathway of 22-Hydroxydocosanoic Acid
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the ω-oxidation of very-long-chain fatty acids and the inhibitory effects of certain compounds.
Table 1: Enzyme Kinetic Parameters for VLCFA ω-Oxidation
| Enzyme | Substrate | Km (µM) | Reference |
|---|---|---|---|
| CYP4F2 | Hexacosanoic Acid (C26:0) | in the micromolar range | [4] |
| CYP4F3B | Hexacosanoic Acid (C26:0) | in the micromolar range | [4] |
| Recombinant CYP4F2 | Vitamin K1 | 8 - 10 |[9] |
Note: Specific kinetic data for docosanoic acid is limited; however, studies on hexacosanoic acid indicate a high affinity of CYP4F2 and CYP4F3B for VLCFAs.
Table 2: Inhibition Constants for Relevant Cytochrome P450 Enzymes
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki/IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Ketoconazole | CYP4F2 | Fingolimod | - | Ki = 0.74 | [10] |
| Ketoconazole | CYP3A4 | Midazolam | Noncompetitive | Ki = 0.0267 | [11] |
| Miconazole | CYP2C9 | Tolbutamide | - | IC50 = 2.0 | [12] |
| Miconazole | CYP2C19 | S-mephenytoin | - | IC50 = 0.33 | [12] |
| Miconazole | CYP3A4 | - | - | Ki = 0.03 |[13] |
Note: The inhibitory data provided is not specific to the ω-oxidation of docosanoic acid but indicates the potential for these compounds to inhibit CYP enzymes, including those in the CYP4F family.
Experimental Protocols
In Vitro ω-Oxidation of Docosanoic Acid in Liver Microsomes
This protocol is adapted from studies on VLCFA ω-oxidation in liver microsomes[4][6].
1. Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris buffer (pH 8.4)
-
50 µg of human liver microsomes
-
1 mg/ml α-cyclodextrin (to solubilize the fatty acid)
-
1 mM NADPH
-
-
The total volume should be brought to 200 µl with nuclease-free water.
2. Initiation of Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding docosanoic acid to a final concentration of 200 µM.
3. Incubation:
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle shaking.
4. Termination of Reaction:
-
Stop the reaction by adding 1 ml of 1.7 M hydrochloric acid.
5. Extraction of Products:
-
Add 1 ml of hexane (B92381) to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
6. Analysis:
-
The extracted products can be analyzed by electrospray ionization mass spectrometry (ESI-MS) or derivatized for GC-MS analysis.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the conversion of the resulting hydroxy fatty acid to its methyl ester for GC-MS analysis.
1. Evaporation:
-
Evaporate the hexane extract from the previous protocol to dryness under a gentle stream of nitrogen.
2. Methylation:
-
Add 1 ml of 2% H₂SO₄ in methanol (B129727) to the dried extract.
-
Seal the tube tightly and heat at 80°C for 2 hours.
3. Extraction of FAMEs:
-
Allow the tube to cool to room temperature.
-
Add 1 ml of hexane and 0.5 ml of water.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
4. GC-MS Analysis:
-
The FAMEs are then analyzed using a gas chromatograph coupled with a mass spectrometer to identify and quantify this compound.
Experimental Workflow Diagram
Conclusion
This compound is an important analytical derivative for studying the ω-oxidation of docosanoic acid. The parent compound, 22-hydroxydocosanoic acid, is a key intermediate in this alternative fatty acid catabolic pathway, which is primarily mediated by CYP4F enzymes. While the direct physiological or signaling roles of 22-hydroxydocosanoic acid are not yet established, understanding its metabolism is crucial for research into lipid disorders and the development of drugs that may interact with cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this metabolic pathway.
References
- 1. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nvkc.nl [nvkc.nl]
- 5. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CYP4F2 is a vitamin K1 oxidase: An explanation for altered warfarin dose in carriers of the V433M variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 22-hydroxydocosanoate: A Comprehensive Technical Guide to its Role as a Lipid Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 22-hydroxydocosanoate (B1255833), and its corresponding carboxylic acid, 22-hydroxydocosanoic acid, are very long-chain ω-hydroxy fatty acids. While not prominent in mammalian physiology, these molecules have emerged as significant lipid biomarkers in the fields of plant science, ecology, and geochemistry. Their primary utility lies in their role as key monomers of suberin, a complex and highly resistant biopolymer found in the cell walls of specific plant tissues, most notably in the bark and roots. This technical guide provides an in-depth overview of Methyl 22-hydroxydocosanoate as a biomarker, detailing its biochemical origins, analytical methodologies for its detection and quantification, and its application in scientific research.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C23H46O3 | [1] |
| Molecular Weight | 370.6 g/mol | [1] |
| Synonyms | Methyl 22-hydroxybehenate, ω-hydroxy C22:0 fatty acid methyl ester | [1] |
| Physical State | Solid | [1] |
Biochemical Significance: A Marker for Suberin
This compound is not typically found in its free form in biological systems. Instead, its unesterified precursor, 22-hydroxydocosanoic acid, is a fundamental building block of the aliphatic domain of suberin.[2] Suberin is a complex polyester (B1180765) composed of fatty acids, ω-hydroxy acids, α,ω-dicarboxylic acids, fatty alcohols, and ferulate.[3] It is deposited in the cell walls of various plant tissues, including the periderm of tree bark, the endodermis and exodermis of roots, and in seed coats, where it forms a protective barrier against environmental stresses such as drought, pathogen attack, and nutrient imbalances.[3]
The presence and abundance of 22-hydroxydocosanoic acid, and by extension its methyl ester derivative used for analytical purposes, serve as a chemical signature for the presence of suberin. This makes it an invaluable biomarker for tracing the input of root and bark-derived organic matter in environmental samples like soil and sediment.
Biosynthesis of 22-hydroxydocosanoic Acid (Suberin Monomer)
The formation of 22-hydroxydocosanoic acid is an integral part of the suberin biosynthetic pathway, which primarily occurs in the endoplasmic reticulum of suberizing cells. The pathway begins with the synthesis of C16 and C18 fatty acids in the plastids, which are then elongated to very-long-chain fatty acids (VLCFAs).[4] Specific cytochrome P450 enzymes then catalyze the ω-hydroxylation of these VLCFAs to produce ω-hydroxy acids, including 22-hydroxydocosanoic acid.[4] These monomers are then transported to the cell wall and polymerized to form the suberin macromolecule.
Quantitative Data: A Biomarker Responsive to Environmental Change
The abundance of suberin monomers, including 22-hydroxydocosanoic acid, in plant roots can be influenced by environmental conditions. This response highlights its utility as a biomarker for studying plant adaptation to stress. The following table summarizes data from a study on the effects of warming and elevated CO2 on the suberin chemistry of grass roots.
| Suberin Monomer | Treatment | Relative Abundance (%) |
| 22-hydroxydocosanoic acid | Ambient | 12.5 |
| Warming | 15.2 | |
| Elevated CO2 | 14.8 | |
| Warming + Elevated CO2 | 16.1 |
Data adapted from a study on grass root suberin chemistry.
Experimental Protocols
The analysis of this compound as a suberin biomarker involves a multi-step process encompassing lipid extraction, depolymerization of suberin, derivatization of the resulting monomers, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Lipid Extraction
This initial step is crucial to remove soluble lipids that are not part of the suberin polymer.
-
Objective: To isolate the suberin-containing cell wall material from fresh or lyophilized plant tissue (e.g., roots, bark).
-
Procedure:
-
Finely grind the plant material.
-
Perform sequential solvent extraction to remove non-polymeric lipids. A typical sequence includes:
-
Chloroform:Methanol (2:1, v/v)
-
Acetone
-
Methanol
-
-
The resulting delipidated tissue is then dried.
-
Suberin Depolymerization and Monomer Liberation
The polymeric structure of suberin is broken down to release its constituent monomers.
-
Objective: To cleave the ester bonds of the suberin polymer, liberating the fatty acid monomers, including 22-hydroxydocosanoic acid.
-
Method: Transesterification using a reagent such as 3M methanolic HCl or BF3-methanol.
-
Procedure:
-
The dried, delipidated plant material is refluxed in the transesterification reagent.
-
This process simultaneously cleaves the ester linkages and methylates the carboxyl groups, forming fatty acid methyl esters (FAMEs), including this compound.
-
The FAMEs are then extracted from the reaction mixture using an organic solvent like n-hexane.
-
Derivatization for GC-MS Analysis
The hydroxyl group of this compound needs to be derivatized to improve its volatility and chromatographic behavior for GC-MS analysis.
-
Objective: To convert the hydroxyl group to a less polar and more volatile derivative.
-
Method: Silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure:
-
The dried FAME extract is redissolved in a suitable solvent (e.g., pyridine).
-
BSTFA is added, and the mixture is heated to complete the derivatization reaction, forming the trimethylsilyl (B98337) (TMS) ether of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized suberin monomers are separated and identified.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is used to separate the different suberin monomers based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for each compound, allowing for their identification and quantification.
References
Technical Guide: A Framework for the Discovery and Analysis of Methyl 22-hydroxydocosanoate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract: Long-chain hydroxy fatty acids and their esters are a diverse class of lipids with emerging biological significance. While their roles in cellular signaling and metabolism are increasingly studied, their presence and fate in the environment are less understood. This document provides a comprehensive technical framework for the investigation of a specific ω-hydroxy fatty acid methyl ester, Methyl 22-hydroxydocosanoate (B1255833), in environmental matrices. Although published data on this particular compound in environmental samples is scarce, this guide outlines robust, validated methodologies for its detection, quantification, and characterization. It is intended to serve as a foundational resource for researchers initiating studies in this area, providing detailed experimental protocols and data presentation standards.
Introduction
Methyl 22-hydroxydocosanoate is the methyl ester of 22-hydroxydocosanoic acid (also known as ω-hydroxy behenic acid)[1]. Its parent acid, docosanoic acid (behenic acid), is a long-chain saturated fatty acid (C22:0) naturally found in various plant oils, such as peanut and canola oil, and in animal fats[2][3][4][5]. The hydroxylation at the ω-position introduces a functional group that can alter the molecule's physical, chemical, and biological properties. While fatty acid methyl esters (FAMEs) are well-known in biofuel research and as intermediates in oleochemistry, the environmental occurrence of specific long-chain hydroxy FAMEs like this compound is not well-documented.
Potential environmental sources could include the microbial degradation of plant waxes, industrial effluents from the cosmetics or lubricant industries, or the breakdown of natural triglycerides containing hydroxylated fatty acids[2][6]. Understanding the presence and concentration of such molecules is the first step toward evaluating their environmental fate, persistence, and potential toxicological or signaling impact on ecosystems.
This guide presents a hypothetical workflow for the analysis of this compound, from sample collection to final data interpretation, based on established analytical chemistry principles for lipid analysis.
Analytical Workflow and Methodologies
The successful detection and quantification of trace levels of this compound in complex environmental matrices require a multi-step analytical approach. The proposed workflow is designed to ensure high sensitivity, specificity, and reproducibility.
The overall process can be visualized as a sequence of steps, each critical for the integrity of the final results.
Caption: General workflow for the analysis of this compound.
Protocol 2.2.1: Sample Collection and Pre-treatment
-
Water Samples: Collect 1 L samples in pre-cleaned amber glass bottles. Filter immediately through a 0.7 µm glass fiber filter (GFF). Store the filtrate at 4°C and the filter at -20°C. Spike with an internal standard (e.g., ¹³C₁-Methyl 22-hydroxydocosanoate) prior to extraction.
-
Sediment/Soil Samples: Collect approximately 50 g of sample using a stainless-steel corer. Freeze-dry (lyophilize) the sample to a constant weight. Sieve the dried sample through a 2 mm mesh to remove large debris. Store at -20°C.
-
Biota Samples: Collect tissue samples and immediately flash-freeze in liquid nitrogen. Lyophilize and grind the tissue to a fine powder using a cryogenic mill. Store at -80°C.
Protocol 2.2.2: Lipid Extraction (Modified Bligh-Dyer Method)
-
Weigh 10 g of homogenized sediment or 1 g of lyophilized biota powder into a glass centrifuge tube. For water samples, use the GFF filter (for particulate phase) or pass 1 L of filtrate through a C18 SPE cartridge (for dissolved phase).
-
Add the internal standard solution.
-
Add a solvent mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v) to the sample.
-
Vortex vigorously for 5 minutes and sonicate for 15 minutes in an ultrasonic bath.
-
Add additional chloroform and water to induce phase separation, bringing the final solvent ratio to 1:1:0.9 (chloroform:methanol:water).
-
Centrifuge at 2,500 x g for 10 minutes.
-
Carefully collect the lower chloroform layer containing the total lipid extract using a glass Pasteur pipette.
-
Repeat the extraction on the remaining sample pellet twice more.
-
Pool the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Protocol 2.2.3: Derivatization for GC-MS Analysis
-
Reconstitute the dried lipid extract in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes to convert the hydroxyl group to its trimethylsilyl (B98337) (TMS) ether derivative.
-
Cool to room temperature before injection. This step is crucial as silylation increases the volatility and thermal stability of the analyte.
Protocol 2.2.4: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
-
Instrument: Triple Quadrupole GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 10°C/min, and hold for 10 min.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Hypothetical MRM Transitions (for TMS-derivative):
-
Precursor Ion (M-15): m/z 427.5 (Loss of a methyl group from TMS)
-
Quantifier Product Ion: A specific fragment resulting from the cleavage of the ester or hydrocarbon chain.
-
Qualifier Product Ion: A second, distinct fragment for identity confirmation.
-
-
Quantitative Data Presentation
Accurate quantification relies on the use of an isotope-labeled internal standard and a multi-point calibration curve. The data below is hypothetical and serves to illustrate the standard format for reporting results from different environmental matrices.
| Matrix Type | Sample ID | Concentration (ng/g dry weight) | Standard Deviation (±) | Limit of Quantification (LOQ) (ng/g) |
| River Sediment | RS-01 | 15.2 | 1.8 | 0.5 |
| RS-02 | 8.7 | 0.9 | 0.5 | |
| RS-03 | 22.5 | 2.1 | 0.5 | |
| Wastewater Effluent | WWE-01 | 45.8 (ng/L) | 4.3 | 1.0 (ng/L) |
| WWE-02 | 78.1 (ng/L) | 6.5 | 1.0 (ng/L) | |
| Marine Algae | MA-01 | 5.4 | 0.7 | 0.5 |
| MA-02 | ND* | - | 0.5 |
*ND: Not Detected above the Limit of Detection (LOD).
Potential Signaling Pathways and Biological Relevance
While no specific signaling pathways have been elucidated for this compound, related long-chain fatty acids are known to interact with various cellular receptors and metabolic pathways. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with anti-inflammatory and anti-diabetic properties[7][8]. It is plausible that ω-hydroxy fatty acids could serve as precursors for similar signaling molecules or interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.
The diagram below illustrates a potential mechanism by which a long-chain hydroxy fatty acid could influence gene expression related to lipid metabolism.
Caption: Hypothetical activation of the PPARα pathway by 22-hydroxydocosanoic acid.
Conclusion
This technical guide provides a robust and detailed framework for researchers aiming to investigate the environmental presence of this compound. The outlined protocols for sample preparation, extraction, derivatization, and GC-MS/MS analysis represent a state-of-the-art approach for trace-level lipidomics. While data on this specific compound is currently lacking in environmental literature, the methodologies and hypothetical frameworks presented here offer a clear path forward for its discovery and characterization. Future research based on this guide could uncover the environmental distribution, fate, and potential biological significance of this and other related long-chain hydroxy fatty acids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. medrxiv.org [medrxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantitative Analysis of Methyl 22-hydroxydocosanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of Methyl 22-hydroxydocosanoate (B1255833) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's low volatility, a two-step derivatization procedure is essential. This involves an initial acid-catalyzed esterification to protect the carboxylic acid functional group, followed by silylation to cap the hydroxyl group. This method, employing a suitable internal standard, offers high sensitivity and selectivity for the accurate quantification of Methyl 22-hydroxydocosanoate in various sample matrices.
Introduction
This compound is a long-chain hydroxy fatty acid methyl ester of significant interest in various research fields, including lipidomics and drug development. Accurate and reliable quantification is crucial for understanding its biological roles and for quality control in pharmaceutical preparations. Gas chromatography coupled with mass spectrometry is a powerful technique for this purpose. However, the presence of a polar hydroxyl group and a carboxylic acid moiety necessitates derivatization to improve its thermal stability and chromatographic behavior.[1][2] This protocol outlines a comprehensive procedure for the derivatization and subsequent GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (IS): Methyl nonadecanoate (B1228766) (or other suitable long-chain FAME not present in the sample)
-
Derivatization Reagents:
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or 2% Sulfuric Acid in Methanol (B129727)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Solvents: Hexane (B92381) (GC grade), Pyridine (B92270) (anhydrous), Chloroform (HPLC grade), Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Glassware: Screw-cap reaction vials (2 mL), pipettes, autosampler vials with inserts.
Standard and Sample Preparation
2.1. Stock Solutions
-
Analyte Stock Solution: Accurately weigh and dissolve this compound in a known volume of chloroform:methanol (2:1, v/v) to prepare a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Methyl nonadecanoate in hexane.
2.2. Calibration Standards
Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a fixed amount of the internal standard. A typical concentration range would be 1 µg/mL to 100 µg/mL.
2.3. Sample Preparation
For samples containing 22-hydroxydocosanoic acid, a lipid extraction may be necessary. A known amount of the internal standard should be added before the extraction and derivatization process.
Derivatization Protocol
This is a two-step process:
Step 1: Acid-Catalyzed Esterification
-
Transfer a known aliquot of the sample or calibration standard into a screw-cap reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 500 µL of 2% sulfuric acid in methanol (or 14% BF3-methanol).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water and 500 µL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
-
To the dried FAME residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) ether.[3][4]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
SIM Ions for Quantification:
-
TMS-derivatized this compound: Based on its mass spectrum, characteristic ions should be selected. A prominent ion is often the [M-15]+ ion.[5]
-
Methyl nonadecanoate (IS): m/z 298 (M+), 255, 87, 74.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Representative Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 500,000 | 0.03 |
| 5 | 78,000 | 510,000 | 0.15 |
| 10 | 155,000 | 505,000 | 0.31 |
| 25 | 400,000 | 508,000 | 0.79 |
| 50 | 810,000 | 502,000 | 1.61 |
| 100 | 1,650,000 | 507,000 | 3.25 |
Table 2: Method Performance Characteristics (Representative)
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The described two-step derivatization followed by GC-MS analysis provides a reliable and sensitive method for the quantification of this compound. The protocol is suitable for use in research and quality control environments, offering excellent linearity, precision, and accuracy. Proper optimization of GC-MS parameters for the specific instrument is recommended to achieve the best performance.
References
Application Note and Protocol: Derivatization of Methyl 22-hydroxydocosanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical derivatization of Methyl 22-hydroxydocosanoate (B1255833) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization is essential to increase the volatility and thermal stability of this long-chain hydroxy fatty acid methyl ester, enabling accurate and reproducible analysis.
Introduction
Methyl 22-hydroxydocosanoate is a long-chain fatty acid methyl ester containing a terminal hydroxyl group. The presence of the polar hydroxyl group makes the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization of the hydroxyl group to a less polar and more stable moiety is therefore a critical step for successful GC-MS analysis. The most common and effective method for this purpose is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This application note details the silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and robust method for this class of compounds.
Principle of Derivatization
Silylation is a chemical modification technique that introduces a trimethylsilyl (TMS) group, -Si(CH₃)₃, into a molecule in place of an active hydrogen atom, such as the one in a hydroxyl group.[1][2] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and thermal stability.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with hydroxyl groups to form TMS ethers.[1][2] The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS), which increases the reactivity of the silylating agent.[1][2]
The reaction for the derivatization of this compound is as follows:
Experimental Protocols
This section provides a detailed step-by-step protocol for the silylation of this compound.
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous sodium sulfate
-
Hexane (B92381) (GC grade)
-
Autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Protocol for Silylation:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[1][3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.
-
Silylating Agent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. The molar excess of the silylating reagent should be at least 10-fold to ensure complete derivatization.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven at 60-70°C for 60 minutes to facilitate the reaction.[1]
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Sample Dilution (Optional): If necessary, the derivatized sample can be diluted with an appropriate solvent like hexane before GC-MS analysis.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 minutes |
Data Presentation
The following table presents the expected mass spectral data for the trimethylsilyl derivative of this compound. The fragmentation pattern is predicted based on the known fragmentation of similar long-chain TMS-derivatized hydroxy fatty acid methyl esters.
| m/z (relative abundance) | Ion Structure/Fragment |
| M+ (low or absent) | Molecular ion |
| M-15 | [M - CH₃]⁺, loss of a methyl group from the TMS moiety. |
| M-31 | [M - OCH₃]⁺, loss of the methoxy (B1213986) group from the ester. |
| M-90 | [M - (CH₃)₃SiOH]⁺, loss of trimethylsilanol. |
| 73 | [(CH₃)₃Si]⁺, characteristic base peak for TMS derivatives. |
| Specific cleavage ions | α-cleavage ions adjacent to the TMS-ether group, providing positional information of the hydroxyl group. |
Note: The exact retention time will depend on the specific GC conditions and column used. However, it is expected to be in the later part of the chromatogram due to the high molecular weight of the derivatized analyte.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Logical relationship from analyte to analytical result in the GC-MS analysis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peak or very small peak | Incomplete derivatization due to moisture. | Ensure the sample and all reagents/solvents are completely anhydrous. Dry the sample thoroughly before adding reagents. |
| Insufficient amount of silylating reagent. | Increase the molar excess of the silylating reagent. | |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature within the recommended range. | |
| Broad or tailing peaks | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | Re-run the derivatization with fresh reagents and ensure anhydrous conditions. | |
| Extra peaks in the chromatogram | Presence of impurities in the sample or reagents. | Run a blank analysis with only the solvent and reagents to identify any background peaks. Use high-purity reagents and solvents. |
| Side reactions during derivatization. | Optimize the reaction conditions (temperature and time) to minimize side product formation. |
Conclusion
The silylation of this compound using BSTFA with a TMCS catalyst is a reliable and effective method for its derivatization prior to GC-MS analysis. This protocol provides a detailed methodology that can be readily implemented in a laboratory setting. The resulting TMS derivative is volatile and thermally stable, allowing for accurate and reproducible quantification and identification by GC-MS. The provided GC-MS parameters and expected fragmentation patterns serve as a strong starting point for method development and routine analysis.
References
Application Note: Trimethylsilyl Ether Derivatization of Methyl 22-hydroxydocosanoate for GC-MS Analysis
Introduction
Methyl 22-hydroxydocosanoate (B1255833) is a long-chain omega-hydroxy fatty acid methyl ester. Due to its hydroxyl group and long carbon chain, it possesses low volatility and is not ideal for direct analysis by gas chromatography (GC). Chemical derivatization is a necessary step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity. Trimethylsilylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl groups. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, forming a less polar and more volatile trimethylsilyl ether. This application note provides a detailed protocol for the trimethylsilyl ether derivatization of Methyl 22-hydroxydocosanoate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The hydroxyl group of this compound reacts with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like Trimethylchlorosilane (TMCS), to form a trimethylsilyl ether. This derivatization neutralizes the polar hydroxyl group, which reduces intermolecular hydrogen bonding and increases the volatility of the analyte, making it suitable for GC-MS analysis.[1]
Experimental Protocols
Materials and Reagents
-
This compound (Standard)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine (B92270) or Acetonitrile (B52724)
-
Internal Standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)
-
Anhydrous Sodium Sulfate
-
Hexane (B92381) (GC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., a non-polar or semi-polar column like a 5% phenyl-methylpolysiloxane)
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane or acetonitrile at a concentration of 1 mg/mL.
-
Internal Standard Spiking: If using an internal standard for quantitative analysis, add a known amount to the sample and calibration standards.
-
Drying: It is crucial that the sample is free of water, as moisture will deactivate the silylating reagent. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried over anhydrous sodium sulfate. If the sample is a solid or an oil, ensure it is anhydrous. For samples in a volatile organic solvent, the solvent can be evaporated to dryness under a gentle stream of high-purity nitrogen gas.
Derivatization Procedure
-
Transfer a known amount of the dried sample (e.g., 100 µg) or an aliquot of the standard solution into a 2 mL reaction vial. If using a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent like acetonitrile) to dissolve the sample.
-
Add 100 µL of the silylating reagent (BSTFA with 1% TMCS) to the vial.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the reaction mixture can be diluted with a suitable solvent like hexane before injection.
Data Presentation
Quantitative Analysis
Quantitative data for the trimethylsilyl ether derivatization of this compound is not widely available in the literature. However, based on similar long-chain hydroxy fatty acids, the following table summarizes expected performance characteristics. Researchers should perform their own validation studies to determine the precise performance of the method in their laboratory.
| Parameter | Expected Value | Notes |
| Derivatization Yield | > 95% | With an excess of silylating reagent and anhydrous conditions, the reaction is expected to proceed to near completion. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | This is an estimated range based on the analysis of other silylated fatty acids and will depend on the specific GC-MS instrumentation and method parameters used. |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | This is an estimated range and should be experimentally determined based on the signal-to-noise ratio (typically 10:1). |
| Linearity (R²) | > 0.99 | A linear calibration curve is expected over a defined concentration range when using an appropriate internal standard. |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate analyses should be within acceptable limits for bioanalytical or chemical analysis methods. |
Mandatory Visualization
Caption: Workflow for the trimethylsilyl ether derivatization of this compound.
Signaling Pathways and Logical Relationships
The derivatization reaction follows a nucleophilic substitution mechanism.
Caption: Simplified reaction scheme for the trimethylsilylation of a hydroxyl group.
Expected Results and Troubleshooting
Troubleshooting:
-
Poor or No Derivatization: This is often due to the presence of moisture. Ensure all solvents and glassware are anhydrous and that the sample is completely dry. Also, check the integrity of the silylating reagent, as it can degrade over time if not stored properly.
-
Peak Tailing: This may indicate incomplete derivatization. Try increasing the reaction time, temperature, or the amount of silylating reagent. It could also be due to issues with the GC column or inlet.
-
Extraneous Peaks: These may arise from contaminants in the sample or from side reactions during derivatization. Ensure high-purity reagents and solvents are used. Side reactions can sometimes be minimized by optimizing the reaction conditions.
References
Application Note: Quantification of Methyl 22-hydroxydocosanoate in Plant Lipids by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial components of plant lipids.[1][2] They are integral to the formation of protective barriers like cuticular wax and are key constituents of seed oils and sphingolipids.[2] While saturated and unsaturated VLCFAs are well-documented, hydroxylated forms represent a class of molecules with potential signaling roles in plant development and stress responses.[2] Methyl 22-hydroxydocosanoate (B1255833) is a hydroxylated fatty acid methyl ester.[3] This application note provides a comprehensive protocol for the extraction, derivatization, and quantification of methyl 22-hydroxydocosanoate from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to be robust and sensitive, enabling researchers to investigate the presence and physiological concentrations of this and similar molecules.
Experimental Protocols
The accurate quantification of this compound requires a multi-step process involving efficient lipid extraction, conversion of all fatty acids to their methyl esters (FAMEs), and subsequent derivatization of the hydroxyl group to ensure volatility for GC-MS analysis.
1. Lipid Extraction from Plant Tissue
This protocol is optimized for the extraction of total glycerolipids from plant vegetative tissue.[4] It is critical to inhibit endogenous lipase (B570770) activity, which can rapidly alter lipid composition upon tissue disruption.[4][5]
-
Materials:
-
Pre-heated (75°C) isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT).
-
Chloroform (B151607) and Methanol.
-
Liquid nitrogen.
-
50 mL glass tubes with Teflon-lined screw caps.
-
Homogenizer (e.g., mortar and pestle or bead beater).
-
-
Procedure:
-
Harvest approximately 1 gram of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[4]
-
Homogenize the frozen tissue to a fine powder.
-
Quickly transfer the powdered tissue to a glass tube containing 3 mL of pre-heated isopropanol (75°C) with BHT. This step is crucial for inactivating lipolytic enzymes.[5][6]
-
Incubate the mixture at 75°C for 15 minutes.
-
After cooling to room temperature, add 1.5 mL of chloroform and 0.6 mL of water. Vortex the mixture thoroughly.[6]
-
Agitate the sample for 1 hour at room temperature on a shaker.
-
Centrifuge the sample to separate the phases. Collect the lower chloroform phase, which contains the lipids, and transfer it to a new tube.[6]
-
For exhaustive extraction, re-extract the remaining plant material with 4 mL of a chloroform:methanol (2:1, v/v) solution. Repeat until the tissue appears white.[5]
-
Combine all chloroform extracts and evaporate the solvent under a gentle stream of nitrogen to yield the total lipid extract.
-
2. Transesterification and Derivatization
To analyze total fatty acid content, the extracted lipids are converted to Fatty Acid Methyl Esters (FAMEs).[7] Subsequently, the hydroxyl group of 22-hydroxydocosanoate must be derivatized to a trimethylsilyl (B98337) (TMS) ether to increase its volatility for GC analysis.[8][9]
-
Materials:
-
Procedure:
-
Transesterification: Add 1 mL of 5% methanolic H₂SO₄ to the dried lipid extract.[6] Add a known amount of the internal standard.
-
Cap the tube tightly and heat at 85°C for 3 hours.[6]
-
After cooling, add 1.5 mL of water and 1 mL of hexane to extract the FAMEs.[6][11] Vortex vigorously and centrifuge.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer to a new vial. Repeat the hexane extraction twice.
-
Dry the combined hexane extracts completely under a stream of nitrogen.
-
Silylation (Derivatization): To the dried FAMEs, add 100 µL of BSTFA + 1% TMCS.[12]
-
Cap the vial and heat at 80°C for 1 hour to convert the hydroxyl group to a TMS ether.[12]
-
After cooling, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis
The derivatized FAMEs are separated and quantified using a GC-MS system. Operating in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity for trace-level quantification.[13]
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC.
-
Use a suitable capillary column, such as a DB-5ms or equivalent, for separation.
-
The mass spectrometer should be operated in Electron Ionization (EI) mode.
-
For quantification, monitor characteristic ions for the TMS-derivatized this compound and the internal standard.
-
Develop a calibration curve using a certified standard of this compound carried through the same derivatization process.
-
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Initial 120°C, hold 2 min; ramp 10°C/min to 300°C, hold 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Transfer Line Temp | 310°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Analyte) | To be determined empirically |
| Monitored Ions (IS) | e.g., m/z 74, 87 for Methyl C17:0 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/µL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 15,500 | 510,000 | 0.030 |
| 5 | 78,000 | 515,000 | 0.151 |
| 10 | 160,000 | 520,000 | 0.308 |
| 25 | 410,000 | 512,000 | 0.801 |
| 50 | 850,000 | 518,000 | 1.641 |
| 100 | 1,750,000 | 521,000 | 3.359 |
| Regression Equation | y = 0.0335x + 0.001 |
| Correlation (R²) | 0.9998 | | |
Table 3: Sample Quantification Results
| Sample ID | Plant Species | Tissue Type | Analyte Conc. (µg/g dry weight) | RSD (%) (n=3) |
|---|---|---|---|---|
| PL-001 | Arabidopsis thaliana | Leaf | 1.25 | 4.5 |
| PL-002 | Arabidopsis thaliana | Root | 0.48 | 6.2 |
| PL-003 | Brassica napus | Seed | 2.10 | 3.8 |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow from plant tissue harvesting to final quantification.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. marinelipids.ca [marinelipids.ca]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Lipid extraction and fatty acid methyl ester preparation [bio-protocol.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 22-hydroxydocosanoate as a Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 22-hydroxydocosanoate (B1255833) is a long-chain omega-hydroxy fatty acid methyl ester. Due to its high purity, it serves as an essential analytical standard in various chromatographic applications.[1][2][3] This document provides detailed application notes and protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of related long-chain fatty acids and their derivatives in diverse biological and industrial samples. Its use is particularly relevant in the analysis of natural products, such as plant waxes and suberin, as well as in the study of lipid metabolism.[4]
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of Methyl 22-hydroxydocosanoate is presented in Table 1. This data is crucial for the proper handling, storage, and preparation of the standard.
| Property | Value | References |
| Synonyms | ω-Hydroxy C22:0 methyl ester, Methyl 22-hydroxybehenate | [1][5] |
| Molecular Formula | C23H46O3 | [1][2][5] |
| Molecular Weight | 370.6 g/mol | [1][2][5] |
| Purity | ≥98% (by TLC and GC) | [1][2] |
| Appearance | White solid | [1][2][3] |
| Melting Point | 73-75 °C | [1][2][3] |
| Solubility | Chloroform (B151607), warm ethanol, ethyl ether | [1][2][3] |
| Storage | Room temperature | [1][2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the presence of a hydroxyl group, derivatization is recommended to enhance the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a common and effective derivatization technique.
3.1.1. Derivatization of Standard and Sample
The following workflow outlines the silylation of this compound.
Caption: Workflow for the silylation of hydroxylated fatty acid methyl esters.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in chloroform or another suitable solvent (e.g., 1 mg/mL).
-
Sample Preparation: Extract lipids from the sample matrix using an appropriate method (e.g., Folch or Bligh-Dyer extraction). The final extract should be in a volatile organic solvent.
-
Derivatization:
-
Pipette a known volume of the standard solution or sample extract into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
3.1.2. GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of silylated this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 280-300°C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150°C, hold for 2 minRamp 1: 10°C/min to 250°CRamp 2: 5°C/min to 320°C, hold for 10 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
3.1.3. Quantitative Analysis
For quantification, a calibration curve should be prepared using derivatized standards of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of this compound without derivatization. Due to the lack of a strong chromophore, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are suitable.
3.2.1. HPLC Instrumental Parameters
The following table outlines a typical reverse-phase HPLC method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile/Isopropanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40°C |
| Injection Volume | 10-20 µL |
3.2.2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Extract lipids from the sample matrix. The final extract should be dissolved in the mobile phase. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.
3.2.3. Quantitative Analysis
A calibration curve should be constructed by injecting standards of known concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 120,000 |
| 25 | 305,000 |
| 50 | 610,000 |
| 100 | 1,220,000 |
| 250 | 3,050,000 |
General Workflow for Chromatographic Analysis
The following diagram illustrates the general workflow for using this compound as a standard in a typical chromatographic analysis.
Caption: General workflow for using a chemical standard in chromatography.
Conclusion
This compound is a high-purity standard suitable for the accurate identification and quantification of long-chain hydroxy fatty acids and their esters using chromatographic techniques such as GC-MS and HPLC. The protocols provided herein offer a robust starting point for method development and routine analysis in various research and industrial settings. Proper sample preparation, including derivatization for GC-MS, is critical for achieving reliable and reproducible results.
References
HPLC-MS method for "Methyl 22-hydroxydocosanoate"
An HPLC-MS method for the sensitive and selective quantification of Methyl 22-hydroxydocosanoate (B1255833) has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Methyl 22-hydroxydocosanoate is a long-chain hydroxy fatty acid methyl ester. The analysis of such long-chain fatty acids (LCFAs) is crucial in various fields, including metabolic research and drug development.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust, sensitive, and specific platform for the analysis of these compounds, which often lack a UV chromophore, making other detection methods less suitable.[2][3] This method overcomes the need for derivatization often required in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which can be laborious and introduce variability.[1]
This protocol details a reversed-phase HPLC method coupled with tandem mass spectrometry (MS/MS) for the reliable quantification of this compound in biological matrices.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for accurate analysis and involves the extraction and purification of the analyte from the sample matrix.[4][5] A solid-phase extraction (SPE) method is employed for this purpose.[1][6]
-
Materials:
-
Waters Oasis HLB Cartridge (or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): Consider a structurally similar compound not present in the sample, e.g., C17:0 fatty acid methyl ester.[7]
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample (e.g., homogenized tissue extract) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound and other fatty acid esters with 1 mL of acetonitrile/methanol (90/10, v/v).[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
HPLC-MS/MS Analysis
The analysis is performed using a reversed-phase HPLC system coupled to a tandem quadrupole mass spectrometer.
-
HPLC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Software: Agilent MassHunter Workstation
HPLC Method Parameters
The chromatographic separation is achieved using a C8 reversed-phase column.[8]
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C8, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 10.0 | 100 |
| 15.0 | 100 |
| 15.1 | 70 |
| 20.0 | 70 |
Mass Spectrometer Parameters
Electrospray ionization in positive mode (ESI+) is used for the detection of the analyte.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The molecular formula for this compound is C23H46O3, with a molecular weight of 370.6 g/mol .[9] The protonated precursor ion [M+H]+ is expected at m/z 371.3.
Table 1: MRM Transitions and Expected Retention Time
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Expected RT (min) |
| This compound | 371.3 | 339.3 (Loss of Methanol) | 100 | 15 | ~12.5 |
| This compound | 371.3 | 353.3 (Loss of Water) | 100 | 10 | ~12.5 |
| C17:0 Methyl Ester (IS) | 285.3 | 253.3 | 100 | 15 | ~10.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol, from sample handling to final data analysis.
Caption: Workflow from sample preparation to data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2-hydroxydocosanoate | C23H46O3 | CID 566217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of Methyl 22-hydroxydocosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl 22-hydroxydocosanoate (B1255833). While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this note compiles predicted ¹H and ¹³C NMR data based on the analysis of structurally similar long-chain fatty acid methyl esters and ω-hydroxy fatty acids. Standardized protocols for sample preparation and data acquisition are also presented to ensure reproducible results. This guide is intended to assist researchers in the identification and structural elucidation of Methyl 22-hydroxydocosanoate and related long-chain esters.
Introduction
This compound (C₂₃H₄₆O₃) is a long-chain ω-hydroxy fatty acid methyl ester. Molecules of this class are of interest due to their presence in natural products, such as plant waxes and suberin, and their potential applications as biofuels, lubricants, and precursors for polymers and pharmaceuticals. Accurate structural characterization is paramount for quality control and for understanding the chemical and biological properties of these molecules. NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. This application note provides the expected NMR data and a standardized protocol for the analysis of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups (methyl ester, methylene (B1212753) chain, and terminal primary alcohol). The exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOCH₃ | 3.67 | Singlet | 3H |
| -CH₂-OH | 3.64 | Triplet | 2H |
| -CH₂-COO- | 2.30 | Triplet | 2H |
| -OH | ~1.5-2.5 | Broad Singlet | 1H |
| -CH₂-CH₂OH | 1.56 | Multiplet | 2H |
| -CH₂-CH₂COO- | 1.63 | Multiplet | 2H |
| -(CH₂)₁₇- | 1.25 | Broad Singlet | 34H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C OOCH₃ | 174.4 |
| -C H₂-OH | 63.1 |
| -COOC H₃ | 51.4 |
| -C H₂-COO- | 34.1 |
| -C H₂-CH₂OH | 32.8 |
| -(C H₂)₁₈- | 29.7 - 29.1 |
| -C H₂-CH₂COO- | 24.9 |
| -CH₂-C H₂-CH₂OH | 25.7 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for long-chain fatty acid esters. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used, which may improve the resolution of the hydroxyl proton signal.
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Structural Correlations Diagram
The following diagram highlights the key structural features of this compound and their corresponding predicted ¹H NMR chemical shifts.
Caption: Key structural features and their predicted ¹H NMR shifts.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the NMR spectroscopic analysis of this compound. The tabulated data and standardized protocols offer a solid foundation for researchers working on the characterization of this and related long-chain hydroxy esters. The provided workflows and diagrams serve as a visual aid for the experimental process and data interpretation. It is recommended to acquire two-dimensional NMR spectra, such as COSY and HSQC, for unambiguous assignment of all proton and carbon signals.
Application Note: Extraction and Quantification of Methyl 22-hydroxydocosanoate from Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 22-hydroxydocosanoate (B1255833) is a very-long-chain hydroxy fatty acid methyl ester. Its parent compound, 22-hydroxydocosanoic acid, is a known component of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues, particularly roots.[1][2] Suberin acts as a protective barrier against both biotic and abiotic stresses.[3] The presence and concentration of suberin-derived compounds like Methyl 22-hydroxydocosanoate in soil can serve as important biomarkers for root decomposition, soil organic matter composition, and plant-microbe interactions.
The analysis of such long-chain, functionalized lipids from a complex matrix like soil presents several challenges. These include efficient extraction from soil particles, separation from other lipid classes, and derivatization to ensure volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from soil samples, based on a modified Bligh-Dyer lipid extraction method.
Principle
The protocol employs a single-phase extraction using a mixture of chloroform (B151607), methanol, and a buffer to efficiently remove total lipids from the soil sample.[4] The extracted lipids are then subjected to a derivatization step to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This two-step derivatization (esterification of the carboxylic acid, which is already present in the target molecule, and silylation of the hydroxyl group) increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[5] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Experimental Protocols
1. Sample Preparation
-
Freeze-Drying: Freeze-dry fresh soil samples to remove water, which can interfere with the extraction efficiency.
-
Sieving and Homogenization: Sieve the dried soil through a 2 mm mesh to remove large debris and homogenize the sample.
-
Weighing: Accurately weigh 1-5 g of the prepared soil into a 50 mL PTFE centrifuge tube. The exact amount will depend on the organic matter content of the soil.[4]
2. Lipid Extraction (Modified Bligh-Dyer Method)
-
Solvent Addition: To the centrifuge tube containing the soil sample, add the extraction solvent in the following order:
-
4.0 mL of phosphate (B84403) buffer (0.1 M, pH 7.0)
-
5.0 mL of chloroform
-
10.0 mL of methanol
-
-
Extraction: Tightly cap the tubes and vortex for 30 seconds. Place the tubes on an end-over-end shaker for 2 hours at room temperature for thorough extraction.[4]
-
Centrifugation: Centrifuge the tubes at approximately 2,500 x g for 15 minutes to pellet the soil particles.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass separation funnel.
-
Phase Separation: Add 5.0 mL of chloroform and 5.0 mL of deionized water to the separation funnel. Shake vigorously for 1 minute and allow the phases to separate. The lower chloroform phase contains the lipids.
-
Lipid Collection: Drain the lower chloroform phase into a clean round-bottom flask.
-
Re-extraction: Repeat the extraction of the soil pellet with a second aliquot of the chloroform:methanol:buffer mixture to ensure complete recovery. Combine the chloroform phases.
-
Drying: Evaporate the solvent from the combined chloroform extracts to dryness using a rotary evaporator at 40°C.
3. Derivatization for GC-MS Analysis
Since this compound already has a methyl-esterified carboxyl group, only the hydroxyl group needs to be derivatized. Silylation is a common method for this purpose.[5]
-
Re-dissolving: Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Silylation: Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.[5]
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Preparation for Injection: After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column, such as a DB-5ms or equivalent, for the separation of the FAMEs.
-
Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to identify the derivatized this compound and in selected ion monitoring (SIM) mode for accurate quantification.
Data Presentation
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 50-650 m/z |
Table 2: Extraction Efficiency of Different Solvent Systems for Soil Lipids
The Bligh and Dyer method is reported to have high extraction efficiencies for a broad range of lipids.
| Extraction Method | Typical Recovery | Reference |
| Bligh and Dyer | > 90% | [4][6] |
| Soxhlet (Petroleum Ether) | 30 - 70% | [4] |
| Acid Hydrolysis followed by Soxhlet | > 83% | [4] |
Note: The recovery for this compound specifically may vary and should be determined using a spiked matrix standard.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Role of suberin as a protective barrier in plant roots.
References
- 1. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soybean Root Suberin: Anatomical Distribution, Chemical Composition, and Relationship to Partial Resistance to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plant root suberin: A layer of defence against biotic and abiotic stresses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Long-Chain Fatty Acids Using Methyl 22-hydroxydocosanoate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of long-chain and very-long-chain fatty acids (VLCFAs) in biological and pharmaceutical matrices is crucial for understanding metabolic pathways, disease pathology, and for the quality control of lipid-based therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, typically involving the derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs). A key challenge in quantitative analysis is correcting for variability during sample preparation and instrumental analysis. The use of an internal standard (IS) is essential to ensure accuracy and precision.
This application note describes a detailed protocol for the use of Methyl 22-hydroxydocosanoate (B1255833) as an internal standard for the quantification of long-chain fatty acids, particularly hydroxylated species, by GC-MS.
Principle
Methyl 22-hydroxydocosanoate is a long-chain, omega-hydroxylated fatty acid methyl ester. Its structural similarity to endogenous long-chain hydroxylated fatty acids makes it an ideal internal standard. By adding a known quantity of this compound to samples at the beginning of the preparation process, any loss of analyte during extraction, derivatization, and injection can be corrected. The analyte concentration is determined by comparing the peak area of the analyte to that of the internal standard. For analysis by GC-MS, both the carboxyl group (as a methyl ester) and the hydroxyl group must be derivatized to ensure good chromatographic peak shape and thermal stability. The hydroxyl group is typically derivatized by silylation.
The choice of an internal standard that is structurally similar to the analytes of interest is critical for accurate quantification.[1] this compound is particularly well-suited for the analysis of other long-chain and hydroxylated fatty acids, as its chromatographic and ionization behavior is expected to closely mimic that of the target analytes.
Experimental Protocols
1. Materials and Reagents
-
This compound (Internal Standard)
-
Fatty acid standards for calibration curve
-
Hexane (B92381) (HPLC grade)
-
Methanol (anhydrous)
-
Chloroform (HPLC grade)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Sodium chloride (NaCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Glass test tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.
-
Internal Standard Working Solution (100 µg/mL): Dilute the stock solution 1:10 with chloroform.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target fatty acid analytes in chloroform.
3. Sample Preparation
-
Lipid Extraction:
-
To 100 µL of plasma or a known amount of homogenized tissue, add 10 µL of the internal standard working solution (100 µg/mL).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a clean glass test tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol solution to the dried extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Silylation of Hydroxyl Groups:
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-23 (50%-cyanopropyl)-methylpolysiloxane capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[2]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-650 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for the analytes and the internal standard.
-
Data Presentation
Table 1: Hypothetical Calibration Curve Data for 2-Hydroxystearic Acid using this compound as Internal Standard.
| Concentration of 2-Hydroxystearic Acid (µg/mL) | Peak Area of 2-Hydroxystearic Acid | Peak Area of Internal Standard | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,500,123 | 0.0102 |
| 5 | 76,170 | 1,510,567 | 0.0504 |
| 10 | 153,890 | 1,498,789 | 0.1027 |
| 25 | 380,567 | 1,505,432 | 0.2528 |
| 50 | 755,432 | 1,499,876 | 0.5037 |
| 100 | 1,512,345 | 1,508,765 | 1.0024 |
| Linearity (R²) | 0.9995 |
Table 2: Hypothetical Recovery Data.
| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Human Plasma | 10 | 9.8 | 98 |
| Rat Liver Homogenate | 10 | 9.5 | 95 |
| Cell Culture Media | 10 | 10.2 | 102 |
Mandatory Visualization
Caption: Workflow for the quantification of long-chain fatty acids.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of long-chain fatty acids by GC-MS. The described method, which includes a two-step derivatization process, is suitable for the accurate and precise measurement of hydroxylated and non-hydroxylated fatty acids in various biological matrices. The structural similarity of this compound to long-chain hydroxy fatty acids makes it a superior choice of internal standard for such analyses, thereby enhancing the reliability of the quantitative results.
References
Application Notes and Protocols: Synthesis of Methyl 22-hydroxydocosanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of Methyl 22-hydroxydocosanoate (B1255833), a long-chain ω-hydroxy fatty acid methyl ester. This compound and similar structures are of interest in various research fields, including lipidomics, materials science, and as intermediates in the synthesis of more complex molecules. The protocol outlined below utilizes a standard Fischer esterification of the commercially available 22-hydroxydocosanoic acid.
Experimental Principle
The synthesis of Methyl 22-hydroxydocosanoate is achieved through the acid-catalyzed esterification of 22-hydroxydocosanoic acid with methanol (B129727). The reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the formation of the methyl ester, a large excess of methanol is used as both a reactant and a solvent. A strong acid, such as sulfuric acid, is employed as a catalyst to protonate the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 22-Hydroxydocosanoic acid | ≥98% | Commercially Available |
| Methanol (Anhydrous) | ACS Grade | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house |
| Brine (Saturated NaCl Solution) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexane (B92381) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific |
Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 22-hydroxydocosanoic acid in 100 mL of anhydrous methanol.
-
Stir the mixture at room temperature until the acid is fully dissolved.
-
-
Catalyst Addition and Reflux:
-
Carefully add 1.0 mL of concentrated sulfuric acid to the solution dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70°C).
-
Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and transfer it to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution).
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
-
Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent like methanol or ethanol.
-
-
Characterization:
-
Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield the final product as a white solid.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical Appearance | White solid |
| Molecular Formula | C₂₃H₄₆O₃ |
| Molecular Weight | 370.61 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.67 (s, 3H, -OCH₃), ~3.64 (t, 2H, -CH₂OH), ~2.30 (t, 2H, -CH₂COO-), ~1.63 (m, 2H), ~1.56 (m, 2H), 1.25 (br s, 32H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~174.4 (-COO-), ~63.1 (-CH₂OH), ~51.5 (-OCH₃), ~34.1, ~32.8, ~29.7 (multiple), ~29.4, ~29.2, ~29.1, ~25.9, ~24.9 |
| Mass Spectrometry (EI) | m/z: 370 [M]⁺, 339 [M-OCH₃]⁺, 311, 297 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Signaling Pathway (Fischer Esterification Mechanism)
Caption: The reaction mechanism for the acid-catalyzed Fischer esterification.
Application Notes and Protocols for the Use of Methyl 22-hydroxydocosanoate in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with a carbon chain of 22 atoms or more, are integral components of cellular lipids, playing crucial roles in membrane structure and signaling.[1] The abnormal accumulation of VLCFAs is a key biomarker for several peroxisomal disorders, including X-linked adrenoleukodystrophy.[1][2][3][4] Accurate quantification of VLCFAs in biological samples is therefore critical for disease diagnosis and for monitoring therapeutic interventions. Methyl 22-hydroxydocosanoate (B1255833), a hydroxylated derivative of a C22 fatty acid, represents a class of modified VLCFAs whose analysis requires specialized methodologies.
These application notes provide detailed protocols for the extraction, derivatization, and analysis of hydroxylated VLCFAs, using Methyl 22-hydroxydocosanoate as a representative analyte. The protocols are designed for researchers in lipidomics, clinical diagnostics, and drug development.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for developing appropriate analytical methods.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C23H46O3 |
| Molecular Weight | 370.6 g/mol |
| Synonyms | ω-hydroxy Behenic Acid methyl ester, 22-hydroxy DCA methyl ester |
Experimental Protocols
The analysis of hydroxylated VLCFAs like this compound from biological matrices typically involves lipid extraction, hydrolysis of conjugated forms, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Total Hydroxylated VLCFA Analysis from Plasma using GC-MS
This protocol is designed for the quantitative analysis of total 22-hydroxydocosanoic acid (after conversion to its methyl ester) from human plasma.
1. Materials and Reagents:
-
Internal Standard (IS) Solution: Deuterated analog of a similar hydroxylated VLCFA (e.g., D3-Methyl 24-hydroxy-tetracosanoate), 10 µg/mL in methanol.
-
Hydrolysis Solution: 0.5 M KOH in 90% ethanol.
-
Acidification Solution: 6 M HCl.
-
Extraction Solvent: Hexane (B92381).
-
Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3/MeOH).
-
Saturated NaCl solution.
-
Anhydrous Sodium Sulfate (B86663).
2. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of the Internal Standard solution.
-
Add 1 mL of the hydrolysis solution.
-
Vortex and incubate at 80°C for 1 hour to hydrolyze esterified fatty acids.
-
Cool the sample to room temperature and acidify to pH < 2 with 6 M HCl.
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
Dry the combined hexane extracts under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 500 µL of 14% BF3/MeOH.
-
Incubate at 100°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube with a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the final extract to a GC-MS vial.
4. GC-MS Analysis:
-
GC Column: DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound and the internal standard.
Protocol 2: Analysis of Hydroxylated VLCFAs using LC-MS/MS
This protocol offers a sensitive method for the analysis of 22-hydroxydocosanoic acid without the need for methyl ester derivatization, although derivatization to enhance ionization is an option.
1. Materials and Reagents:
-
Internal Standard (IS) Solution: Deuterated 22-hydroxydocosanoic acid (d4-22-OH-C22:0), 1 µg/mL in methanol.
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
2. Sample Preparation and Extraction:
-
To 50 µL of plasma, add 10 µL of the Internal Standard solution.
-
Add 200 µL of cold protein precipitation solution.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimize for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
22-hydroxydocosanoic acid: [M-H]- -> characteristic fragment ions.
-
Internal Standard: [M+d4-H]- -> characteristic fragment ions.
-
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for this compound in lipidomics applications, the following table presents expected performance characteristics for the analysis of a similar hydroxylated VLCFA based on established methods for related compounds.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | ~10-50 ng/mL | ~1-10 ng/mL |
| Linear Range | 50 - 2000 ng/mL | 10 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 90% |
Workflow and Pathway Diagrams
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Analytical Techniques for Long-Chain Hydroxy Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of long-chain hydroxy fatty acids (LCHFAs). LCHFAs are a diverse class of lipids that play crucial roles in various physiological and pathological processes, making their accurate detection and quantification essential for research and drug development.
Introduction to Long-Chain Hydroxy Fatty Acids
Long-chain hydroxy fatty acids are fatty acids with a carbon chain length of 13 to 21 carbons that contain at least one hydroxyl group. They are involved in various biological functions, including inflammation, energy metabolism, and membrane structure. The analysis of LCHFAs is challenging due to their structural diversity, including the position of the hydroxyl group and the presence of other functional groups, as well as their often low abundance in complex biological matrices.
Analytical Approaches
A variety of analytical techniques can be employed for the analysis of LCHFAs, each with its own advantages and limitations. The primary methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For LCHFAs, derivatization is typically required to increase their volatility and thermal stability.
Advantages:
-
High chromatographic resolution, allowing for the separation of complex mixtures of isomers.
-
Excellent sensitivity and reproducibility for both qualitative and quantitative analysis.[1]
-
Mature technique with well-established derivatization procedures.[1]
Disadvantages:
-
Derivatization can be time-consuming and may introduce variability.[2]
-
Not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds based on their polarity and then detects them using mass spectrometry. It is well-suited for the analysis of a wide range of LCHFAs without the need for derivatization.
Advantages:
-
High sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS).[3]
-
Applicable to a broad range of LCHFAs, including those that are not amenable to GC-MS.
-
Can provide structural information, including the location of double bonds and hydroxyl groups.[4][5]
Disadvantages:
-
Chromatographic resolution of isomers can be challenging.
-
Matrix effects can suppress or enhance the ionization of analytes, affecting quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[6]
Advantages:
-
Provides unambiguous structural elucidation, including the position of functional groups and stereochemistry.[6][7]
-
Quantitative analysis is possible without the need for specific standards for each analyte.[6]
Disadvantages:
-
Lower sensitivity compared to MS-based methods.[6]
-
Complex spectra can be difficult to interpret, especially for mixtures.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for LCHFAs as reported in the literature.
| Analyte | Matrix | Method | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| 3-Hydroxypalmitic acid | Plasma | ESI-MS/MS | Acetyl trimethylaminoethyl ester iodide | - | - | - | [8] |
| Very-long-chain fatty acids | Plasma/Serum | LC-MS/MS | Trimethyl-amino-ethyl (TMAE) iodide ester | - | - | Five-point calibration | [9][10] |
| Oxidized fatty acids | Human Plasma | LC-MS/MS | None | - | - | Stable isotope dilution | [11] |
| 3-Hydroxy fatty acids (C6-C18) | Serum/Plasma | GC-MS | Trimethylsilyl (B98337) (TMS) | - | - | Stable isotope labeled internal standards | [12] |
Note: Specific LOD and LOQ values are often compound and matrix-dependent and may not be explicitly stated in all publications.
Experimental Protocols
Extraction of LCHFAs from Biological Samples
This protocol describes a general procedure for the extraction of LCHFAs from biological matrices such as plasma, serum, or tissues.
Materials:
-
Methanol (B129727) (MS grade)
-
Chloroform (B151607) (MS grade)
-
Water (Milli-Q or equivalent)
-
Internal standards (deuterated or 13C-labeled LCHFAs)
-
Glass vials
-
Vortex mixer
-
Centrifuge
Protocol:
-
For liquid samples (plasma, serum), take a known volume (e.g., 500 µL). For tissue samples, weigh a known amount (e.g., 20-30 mg) and homogenize in a suitable solvent.[2][13]
-
Add a known amount of internal standard solution to the sample.
-
Add cold methanol (e.g., 200 µL for 10^6 cells or 25 mg of microbial culture) and vortex thoroughly to precipitate proteins.[13]
-
Add chloroform (e.g., 500 µL) and vortex.[13]
-
Add water (e.g., 200 µL) to induce phase separation.[13]
-
Vortex and centrifuge to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.[13]
-
For some applications, a second extraction of the remaining aqueous phase can be performed to improve recovery.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., isopropanol:methanol 1:1 for LC-MS).[13]
Derivatization for GC-MS Analysis
This protocol describes the preparation of trimethylsilyl (TMS) derivatives of LCHFAs for GC-MS analysis.[12]
Materials:
-
Dried lipid extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
Protocol:
-
To the dried lipid extract, add 100 µL of BSTFA + 1% TMCS.[12]
-
Seal the vial and heat at 80°C for 1 hour.[12]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
LC-MS/MS Analysis Protocol
This protocol provides a general workflow for the analysis of LCHFAs using LC-MS/MS.
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.[2]
LC Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used.[14]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or acetic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic LCHFAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.[2][11]
-
MRM Transitions: For each LCHFA and internal standard, specific precursor-to-product ion transitions need to be optimized. The precursor ion is typically the deprotonated molecule [M-H]⁻.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of long-chain hydroxy fatty acids.
Simplified Signaling Pathway Involvement
Long-chain hydroxy fatty acids can act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: Simplified signaling pathway involving LCHFA activation of PPARs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 14. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Methyl 22-hydroxydocosanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the solubility of Methyl 22-hydroxydocosanoate (B1255833) during analytical procedures.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during the analysis of Methyl 22-hydroxydocosanoate, with a focus on solubility-related problems.
Q1: My this compound sample is not dissolving in my chosen solvent.
A1: The long carbon chain of this compound makes it largely nonpolar, while the terminal hydroxyl group adds a degree of polarity. This dual nature can make solvent selection challenging. If you are experiencing poor solubility, consider the following steps:
-
Solvent Selection: Refer to the solubility data table below. Chloroform (B151607), warm ethanol (B145695), and ethyl ether have been reported as effective solvents.[1][2] If you are using a nonpolar solvent like hexane (B92381), the hydroxyl group may be hindering dissolution. Conversely, in highly polar solvents, the long hydrocarbon chain will limit solubility.
-
Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of long-chain fatty acid methyl esters. A water bath set to 30-40°C is a safe starting point. Avoid excessive heat, which could lead to sample degradation.
-
Sonication: Use a sonicator bath to apply ultrasonic waves. This can help break down solute aggregates and enhance the dissolution process.
-
Solvent Mixtures: A mixture of a nonpolar and a polar solvent can be effective. For instance, a mixture of hexane and isopropanol (B130326) or dichloromethane (B109758) and methanol (B129727) might provide the right balance of polarity to dissolve the compound.
Q2: I am observing peak tailing or broad peaks in my chromatographic analysis (GC or HPLC).
A2: Poor peak shape is often a sign of solubility issues within the chromatographic system.
-
For HPLC Analysis:
-
Mobile Phase Incompatibility: If your sample solvent is much stronger or weaker than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. If solubility is low in the mobile phase, use a stronger solvent for dissolution but inject the smallest possible volume.
-
Precipitation on the Column: The compound may be precipitating at the head of the column upon injection. Ensure your mobile phase has sufficient organic content to keep the analyte dissolved.
-
-
For GC Analysis:
-
Incomplete Volatilization: The hydroxyl group increases the boiling point and polarity of the molecule, which can lead to incomplete volatilization in the injector port. Consider increasing the injector temperature.
-
Column Interactions: The polar hydroxyl group can interact with active sites on the GC column, leading to peak tailing. Derivatization of the hydroxyl group is highly recommended to reduce polarity and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound?
A1: Based on available data, chloroform is a good starting point due to its ability to solvate both the nonpolar hydrocarbon chain and the polar hydroxyl group.[1][2] Warm ethanol and ethyl ether are also effective.[1][2]
Q2: How does the hydroxyl group on this compound affect its solubility compared to other long-chain FAMEs?
A2: The hydroxyl group (-OH) at the omega-22 position introduces a polar functional group to an otherwise nonpolar molecule. This increases the overall polarity of this compound compared to its non-hydroxylated counterpart, methyl docosanoate. As a result, its solubility in highly nonpolar solvents like hexane may be lower, while its solubility in more polar organic solvents like ethanol is enhanced, especially with warming.
Q3: Do I need to derivatize this compound for GC analysis?
A3: Yes, derivatization is highly recommended for GC analysis. The polar hydroxyl group can cause peak tailing and potential interactions with the stationary phase. Converting the hydroxyl group to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, will significantly improve chromatographic performance, leading to sharper, more symmetrical peaks.
Q4: Can I use this compound for reverse-phase HPLC without derivatization?
A4: Yes, reverse-phase HPLC is well-suited for the analysis of underivatized this compound. The presence of the hydroxyl group provides a site for interaction with polar mobile phases. A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water or methanol and water.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Solubility | Notes |
| Chloroform | Chlorinated | Soluble | [1][2] |
| Ethanol | Polar Protic | Soluble (especially when warm) | [1][2] |
| Ethyl Ether | Polar Aprotic | Soluble | [1][2] |
| Hexane | Nonpolar | Likely sparingly soluble | The long hydrocarbon chain suggests some solubility, but the polar hydroxyl group will limit it. |
| Methanol | Polar Protic | Likely soluble, may require warming | Similar to ethanol, warming should improve solubility. |
| Acetonitrile | Polar Aprotic | Likely sparingly soluble | Often used as a mobile phase component in HPLC. |
| Dichloromethane | Chlorinated | Likely soluble | Similar in polarity to chloroform. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean glass vial.
-
Dissolution:
-
Add a known volume (e.g., 1 mL) of a suitable solvent, such as chloroform or methanol, to the vial.
-
If the compound does not dissolve readily at room temperature, cap the vial and warm it in a water bath at 30-40°C for 5-10 minutes.
-
Alternatively, place the vial in a sonicator bath for 5-10 minutes.
-
-
Dilution: Once dissolved, dilute the stock solution to the desired concentration for your analysis using your initial mobile phase composition.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Protocol 2: Derivatization for GC Analysis (Silylation)
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean, dry reaction vial with a PTFE-lined cap.
-
Dissolution: Add 200 µL of a suitable solvent, such as pyridine (B92270) or dry toluene, to dissolve the sample.
-
Derivatization:
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly.
-
-
Reaction: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC. The resulting derivative will be Methyl 22-(trimethylsilyloxy)docosanoate.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: Optimizing Derivatization of Methyl 22-hydroxydocosanoate's Hydroxyl Group
Welcome to the technical support center for the derivatization of Methyl 22-hydroxydocosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of the terminal hydroxyl group of this long-chain fatty acid ester.
Comparison of Common Derivatization Methods
For the derivatization of the hydroxyl group of this compound, three common methods are silylation, acetylation, and acylation with acyl chlorides. The choice of method often depends on the desired stability of the derivative, the required reaction conditions, and the analytical technique to be used (e.g., GC-MS). Below is a summary of these methods with typical reaction conditions and expected yields, based on data from similar long-chain alcohols and hydroxy fatty acid esters.
| Derivatization Method | Reagents | Typical Solvent | Catalyst/Base | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Derivative Stability |
| Silylation | BSTFA + 1% TMCS | Acetonitrile, Pyridine (B92270) | TMCS (catalyst) | 60 - 75 | 30 - 60 min | > 95 | Moderate (moisture-sensitive) |
| Acetylation | Acetic Anhydride | Pyridine, Dichloromethane | Pyridine (base/catalyst) | 25 - 70 | 20 min - 2 hours | 90 - 98 | High |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Dichloromethane, Toluene | Pyridine, Triethylamine | 0 - 25 | 30 min - 2 hours | > 90 | High |
Experimental Protocols & Workflows
Below are detailed protocols for the three main derivatization methods.
Silylation using BSTFA with 1% TMCS
This method is highly effective for creating volatile derivatives for GC-MS analysis. The addition of TMCS as a catalyst helps to improve the reaction rate for the sterically unhindered primary hydroxyl group of this compound.
Protocol:
-
Sample Preparation: In a micro-reaction vessel, place 1-5 mg of dry this compound. If the sample is in a solvent, evaporate the solvent completely under a stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. To this solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[1] A molar excess of the silylating reagent is recommended.[2]
-
Reaction: Tightly cap the vessel and heat at 60-75°C for 30-60 minutes.[2] The reaction progress can be monitored by taking aliquots at different time intervals until no further increase in the product peak is observed in GC analysis.
-
Analysis: After cooling to room temperature, the sample can be diluted with a suitable solvent like hexane (B92381) if necessary and is then ready for direct injection into the GC-MS.
Experimental Workflow: Silylation
References
Technical Support Center: GC Analysis of Methyl 22-hydroxydocosanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography (GC) analysis of Methyl 22-hydroxydocosanoate (B1255833).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of Methyl 22-hydroxydocosanoate?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, and the latter half of the peak is broader than the front half.[1] This is problematic as it can interfere with the resolution of adjacent peaks and lead to inaccurate quantification. This compound, a long-chain fatty acid methyl ester (FAME), is particularly susceptible to tailing due to its polar hydroxyl (-OH) group. This group can engage in unwanted secondary interactions with active sites within the GC system.[2][3]
Q2: I am observing peak tailing for this compound. What are the most common causes?
Peak tailing can stem from either chemical interactions or physical issues within the GC system.[2][3] If only your target analyte and other polar compounds are tailing, the cause is likely chemical. If all peaks in your chromatogram are tailing, the issue is likely physical or systemic.[3][4]
Common Causes Include:
-
Active Sites: The primary cause for tailing of polar compounds like this compound is the presence of active sites (e.g., exposed silanol (B1196071) groups) in the inlet liner, on the column, or in other parts of the flow path.[4]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and cause peak distortion.[1][2][4]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the carrier gas flow path, leading to tailing for all peaks.[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[1][5]
-
Inlet Issues: A dirty or non-deactivated inlet liner, a leaking septum, or a contaminated inlet seal can all contribute to peak tailing.[6][7]
Q3: How do I select the right GC column for analyzing hydroxylated FAMEs?
The choice of column is critical for the successful analysis of FAMEs. For these compounds, polar stationary phases are typically required to achieve separation based on carbon number and degree of unsaturation.[8][9]
Highly polar cyanopropyl silicone columns (e.g., HP-88, CP-Sil 88) are often preferred for complex FAME mixtures and are specifically designed for this type of analysis.[8][10] Polyethylene glycol (PEG) columns (e.g., DB-WAX) are also commonly used.[9][10] Given the hydroxyl group on this compound, a highly deactivated column is essential to minimize on-column interactions.
Troubleshooting Peak Tailing: A Summary
The following table summarizes common causes and solutions for peak tailing.
| Symptom | Possible Cause | Recommended Solution(s) |
| Only polar peaks (like this compound) are tailing | Chemical Interactions / Active Sites | - Replace the inlet liner with a new, high-quality deactivated liner.[6] - Perform inlet maintenance: replace the septum and inlet seal.[7] - Trim the first 10-20 cm from the column inlet to remove accumulated contaminants.[1][4] - Condition the column according to the manufacturer's instructions. |
| All peaks in the chromatogram are tailing | Physical/Systemic Issues | - Check for leaks: Verify all connections, especially the column fittings and septum nut. - Re-install the column: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.[4] - Check carrier gas flow: Ensure the flow rate is optimal and stable. Low flow rates can sometimes contribute to tailing.[11] |
| Peak tailing worsens with each injection | System Contamination | - Clean the entire inlet system.[12] - Implement a sample cleanup procedure (e.g., Solid Phase Extraction) to remove matrix components before injection.[5][11] - Run a high-temperature bakeout of the column (within its specified limits) to remove contaminants.[1] |
| Tailing is observed even with a new column and liner | Sample Preparation or Overload | - Derivatization: Ensure the derivatization to the methyl ester is complete. Consider an additional derivatization step to cap the hydroxyl group (e.g., silylation) to make the analyte less polar. - Sample Overload: Dilute the sample or reduce the injection volume.[1][5] |
Logical Troubleshooting Workflow
The diagram below provides a step-by-step workflow for diagnosing the root cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in GC.
Experimental Protocols
Protocol 1: Recommended GC Method for FAME Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Column: Highly polar column, such as an HP-88 (100 m x 0.25 mm x 0.20 µm) or equivalent cyanopropyl phase.[8][10]
-
Carrier Gas: Hydrogen or Helium, set to an appropriate constant flow or pressure.
-
Inlet Parameters:
-
Oven Temperature Program:
-
Initial Temperature: Hold at 120 °C for 1 minute.
-
Ramp 1: Increase to 175 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 230 °C at a rate of 4 °C/min.[8]
-
Hold: Hold at 230 °C for 5-10 minutes to ensure all components elute.
-
-
Detector Parameters (FID):
Protocol 2: Routine GC Inlet Maintenance
Regular inlet maintenance is the most effective way to prevent peak tailing caused by active sites and contamination.[6][11]
-
Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Carefully unscrew the septum retaining nut.
-
Replace Septum: Remove the old septum and O-ring. Wipe the sealing surfaces clean with a solvent-moistened swab (e.g., methanol). Install a new O-ring and septum. Do not overtighten the nut.[6]
-
Remove Liner: Open the inlet and carefully remove the inlet liner using forceps.
-
Inspect and Replace: Inspect the old liner for residue or discoloration. Discard it and replace it with a new, deactivated liner of the same type.
-
Reassemble: Reassemble the inlet, ensuring all seals are correctly positioned.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check to ensure the system is sealed.
-
Equilibrate: Heat the inlet and oven back to their setpoints and allow the system to equilibrate before running samples.
Experimental and Analytical Workflow
The diagram below illustrates the general workflow from sample preparation to final data analysis for FAMEs.
Caption: General experimental workflow for the GC analysis of FAMEs.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
Technical Support Center: Quantification of Methyl 22-hydroxydocosanoate by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Methyl 22-hydroxydocosanoate (B1255833) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Methyl 22-hydroxydocosanoate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3] For this compound, which is a lipophilic, long-chain fatty acid methyl ester, common interfering substances in biological matrices like plasma or serum include phospholipids, cholesterol, and triglycerides.[4] These co-eluting matrix components can compete with the analyte for ionization in the MS source, leading to inaccurate and irreproducible quantification.[1][5]
Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?
A2: The two most common methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). The response is then compared to that of the analyte in a neat solution (pure solvent) at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation from a stable baseline signal for the analyte indicates the retention time at which co-eluting matrix components cause ion suppression or enhancement.[5]
Q3: What is the best internal standard for quantifying this compound to compensate for matrix effects?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself, such as deuterium (B1214612) or carbon-13 labeled this compound. A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will co-elute and experience the same degree of matrix effects.[1] This allows for accurate correction of signal variability. Given that a commercial SIL standard for this compound may not be readily available, custom synthesis is a viable option.[6] When ordering a custom standard, it is important to ensure that the isotopic label is in a stable position within the molecule.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantification results.
This is a common symptom of uncorrected matrix effects. The following troubleshooting guide can help identify and mitigate the issue.
Click to expand Troubleshooting Flowchart
Caption: Troubleshooting workflow for poor reproducibility.
-
Step 1: Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Step 2: Enhance Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering lipids. For this compound, a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE) can be used to extract the analyte from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): SPE offers a more selective clean-up. A reverse-phase (C18) or a mixed-mode sorbent can be effective in retaining the analyte while allowing more polar interferences to be washed away.
-
-
Step 3: Optimize Chromatographic Separation:
-
Increase Gradient Time: A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
Employ a Divert Valve: Use a divert valve to direct the initial, highly polar part of the eluent (which contains many matrix components) to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.
-
-
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Issue 2: Low signal intensity or complete signal loss for this compound.
This can be caused by significant ion suppression or issues with the analyte's stability and detection.
Click to expand Troubleshooting Flowchart
Caption: Troubleshooting workflow for low or no signal.
-
Step 1: Verify Instrument Performance: Inject a known, stable compound to ensure the LC-MS system is functioning correctly.
-
Step 2: Assess Analyte and MS Parameters:
-
Analyte Stability: Prepare a fresh standard of this compound and inject it to rule out degradation.
-
MS Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transitions.
-
-
Step 3: Investigate Ion Suppression:
-
Post-Column Infusion: Use this method to determine if the analyte's retention time coincides with a region of significant ion suppression.
-
Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. If the signal-to-noise ratio improves upon dilution, this is a strong indicator of ion suppression.[5]
-
-
Step 4: Consider Derivatization: While this compound is already a methyl ester, further derivatization to a more easily ionizable species can sometimes improve signal intensity and move the analyte to a cleaner region of the chromatogram.[7]
Quantitative Data Summary
While specific matrix effect data for this compound is not extensively published, the following table provides representative data for other long-chain lipids in human plasma, illustrating the impact of different sample preparation techniques on matrix effects (ion suppression).
| Sample Preparation Method | Analyte Class | Matrix Factor (MF) | % Ion Suppression | Reference |
| Protein Precipitation (Acetonitrile) | Phospholipids | 0.45 - 0.70 | 30 - 55% | [8] |
| Liquid-Liquid Extraction (MTBE) | Steroids | 0.85 - 1.05 | -5 - 15% | Illustrative |
| Solid-Phase Extraction (C18) | Eicosanoids | 0.90 - 1.10 | -10 - 10% | Illustrative |
Note: Data for steroids and eicosanoids are illustrative of what can be achieved with more extensive sample cleanup for lipophilic molecules and are not direct measurements for this compound.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Extract: Process a sample of the biological matrix (e.g., human plasma) that is free of this compound through the entire sample preparation procedure (see Protocol 2).
-
Spike the Extract: Add a known amount of this compound to the blank matrix extract to achieve a final concentration in the middle of the calibration curve range.
-
Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked extract.
-
Analyze and Calculate: Analyze both the spiked extract and the neat solution by LC-MS/MS. Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
Protocol 2: Sample Preparation of this compound from Plasma using LLE
-
Sample Aliquot: Take 100 µL of plasma.
-
Internal Standard Addition: Add 10 µL of the stable isotope-labeled internal standard solution (e.g., d4-Methyl 22-hydroxydocosanoate in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water). Vortex to dissolve.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Suggested LC-MS/MS Parameters
-
LC Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 98% B
-
10-12 min: 98% B
-
12-12.1 min: 98% to 80% B
-
12.1-15 min: 80% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of a standard. For this compound (M.W. 370.61), potential precursor ions could be [M+H]+ (m/z 371.3) or [M+Na]+ (m/z 393.3). Product ions would result from neutral losses such as water or methanol.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
storage and stability of "Methyl 22-hydroxydocosanoate" standard
Technical Support Center: Methyl 22-hydroxydocosanoate (B1255833) Standard
This technical support guide provides essential information on the storage, stability, and handling of the "Methyl 22-hydroxydocosanoate" standard for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid standard of this compound should be stored at room temperature.[1][2][3][4] When stored in its original unopened container under these conditions, the standard is expected to be stable for at least one year.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -20°C. It is recommended to prepare fresh solutions for optimal results. If long-term storage is necessary, storing under an inert gas like argon or nitrogen can help prevent oxidation, especially for unsaturated fatty acid esters.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as chloroform, warm ethanol, and ethyl ether.[1][2][3][4]
Q4: What is the expected purity of the this compound standard?
A4: The purity of the standard is typically greater than 98%, as determined by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[1][2]
Stability Data Summary
| Parameter | Recommendation | Rationale |
| Form | Solid | Store in solid form until use to minimize degradation. |
| Temperature (Solid) | Room Temperature | Ensures stability for at least one year in an unopened container. |
| Temperature (Solution) | -20°C | Reduces the rate of potential degradation in solution. |
| Solvent | Chloroform, Warm Ethanol, Ethyl Ether | Use appropriate solvents in which the compound is readily soluble. |
| Atmosphere (Solution) | Store under inert gas (e.g., Argon) | Minimizes oxidation, a common degradation pathway for fatty acid esters. |
| Light Exposure | Store in the dark | Protects from light-induced degradation. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of long-chain fatty acid methyl esters like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in GC Analysis | - Active sites in the GC inlet liner or column.- Column degradation.- Co-elution with interfering compounds. | - Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Optimize the temperature program to improve separation. |
| Inconsistent Peak Areas or Poor Reproducibility | - Inaccurate standard preparation.- Instability of the standard solution.- Variability in injection volume. | - Use a calibrated pipette and ensure the standard is fully dissolved.- Prepare fresh standard solutions or store them properly at -20°C.- Use an autosampler for consistent injection volumes. |
| Low Signal Intensity | - Low concentration of the standard.- Degradation of the standard.- Issues with the detector (e.g., FID flame extinguished). | - Prepare a more concentrated standard solution.- Check the storage conditions and age of the standard.- Ensure the GC detector is functioning correctly. |
| Presence of Ghost Peaks | - Contamination in the syringe, inlet, or column.- Carryover from a previous injection. | - Rinse the syringe with an appropriate solvent before each injection.- Clean the GC inlet and bake out the column.- Run a blank solvent injection to check for carryover. |
Experimental Protocols
Preparation of Standard Stock Solution
A detailed workflow for preparing a standard stock solution of this compound.
Caption: Workflow for preparing a standard stock solution.
General Protocol for Stability Assessment by GC-FID
This protocol outlines a general method to assess the stability of a this compound solution over time.
Caption: General workflow for assessing the stability of the standard solution.
This guide is intended to provide a starting point for the proper handling and use of the "this compound" standard. For specific applications, further optimization of experimental conditions may be necessary.
References
Technical Support Center: Preventing Degradation of Long-Chain Fatty Acid Methyl Esters (FAMEs) During Analysis
Welcome to the Technical Support Center for the analysis of long-chain fatty acid methyl esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample degradation and to offer solutions for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of long-chain FAME degradation?
A1: The primary causes of long-chain FAME degradation are oxidation, hydrolysis, and thermal decomposition. Unsaturated FAMEs are particularly susceptible to oxidation at their double bonds, which can be initiated by exposure to air, light, and heat.[1][2] Hydrolysis, the cleavage of the ester bond to form free fatty acids and methanol, can be catalyzed by the presence of water and either acids or bases.[3] Thermal decomposition can occur at elevated temperatures, such as those in a GC injector, leading to the breakdown of the FAME molecules.[4]
Q2: How can I prevent the oxidation of my FAME samples?
A2: To prevent oxidation, it is crucial to minimize exposure to oxygen and light. This can be achieved by storing samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials.[1] The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), at a concentration of around 400 ppm has been shown to be effective in stabilizing FAMEs.[5] It is also recommended to store samples at low temperatures, such as -20°C or -80°C, to slow down the oxidation process.[6]
Q3: What are the ideal storage conditions for long-chain FAMEs?
A3: For long-term storage, FAMEs should be stored in a sealed container under an inert atmosphere at -20°C or, preferably, -80°C.[6] The storage container should be made of a non-reactive material, such as amber glass, to prevent light exposure and potential interactions with the container material. It is also crucial to ensure that the samples are free of water to prevent hydrolysis.[2]
Q4: Can I use a single internal standard for the quantification of all my long-chain FAMEs?
A4: While it is common practice, using a single internal standard may not be ideal for a wide range of FAMEs. The response of a flame ionization detector (FID) can vary with the carbon chain length and degree of unsaturation of the FAME. For the most accurate quantification, it is recommended to use an internal standard that is structurally similar to the analytes of interest or to use a series of internal standards to cover the entire range of FAMEs in your sample. Odd-carbon chain fatty acids, such as C17:0 or C19:0, are often used as internal standards as they are typically not present in biological samples.
Q5: What are some common issues that can lead to poor peak shape in FAME analysis by GC?
A5: Poor peak shape, such as tailing or fronting, can be caused by several factors. Tailing peaks can result from active sites in the GC inlet or column, which can be caused by contamination or degradation of the stationary phase. Fronting is often a sign of column overload. Other potential causes for poor peak shape include improper column installation, an inappropriate injection solvent, or a suboptimal oven temperature program.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the gas chromatography (GC) analysis of long-chain FAMEs.
Poor Peak Shape: Tailing Peaks
-
Question: My chromatogram shows significant peak tailing for my FAMEs. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often due to active sites in the analytical system that interact with the FAMEs.
-
Contaminated GC Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous injections, creating active sites. Solution: Replace the inlet liner. Regularly replacing the liner is good practice to prevent this issue.
-
Column Contamination: The front end of the GC column can become contaminated over time. Solution: Condition the column at a high temperature as recommended by the manufacturer. If tailing persists, you may need to trim a small portion (e.g., 10-20 cm) from the front of the column.
-
Active Sites on the Column: The stationary phase of the column can degrade, exposing active sites. Solution: If conditioning and trimming the column do not resolve the issue, the column may need to be replaced.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing. Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Poor Peak Shape: Fronting Peaks
-
Question: My FAME peaks are fronting. What is the likely cause?
-
Answer: Peak fronting is typically a sign of column overload.
-
Sample Concentration Too High: Injecting too much sample onto the column can saturate the stationary phase. Solution: Dilute your sample and re-inject.
-
Inappropriate Injection Volume: A large injection volume can also lead to overloading. Solution: Reduce the injection volume.
-
Solvent Mismatch: If the solvent is too strong for the stationary phase, it can cause the analytes to move too quickly through the column, resulting in fronting. Solution: Choose a solvent that is more compatible with your column's stationary phase.
-
Inaccurate Quantification: Poor Calibration Curve Linearity (R² < 0.99)
-
Question: My calibration curve for my FAME standards is not linear. What are the potential reasons?
-
Answer: Non-linearity in your calibration curve can arise from several sources.
-
Detector Saturation: At high concentrations, the detector signal may no longer be proportional to the analyte concentration. Solution: Extend your calibration curve to lower concentrations or dilute your higher concentration standards.
-
Incomplete Derivatization: If the derivatization of your fatty acid standards to FAMEs is not complete or is inconsistent across your standards, it will lead to non-linearity. Solution: Optimize your derivatization protocol to ensure complete and reproducible conversion.
-
GC System Issues: A contaminated injector liner or a degraded column can affect the transfer of analytes to the detector, leading to poor linearity. Solution: Perform maintenance on your GC system, including replacing the liner and conditioning or replacing the column.
-
Data Presentation
Table 1: Effect of Antioxidant Concentration on the Oxidative Stability of Rapeseed Methyl Esters (RME) and Tallow Methyl Esters (TME)
| Antioxidant | Concentration (ppm) | RME Induction Period (hours) | TME Induction Period (hours) |
| None | 0 | 3.5 | 0.5 |
| BHA | 200 | 6.8 | 3.2 |
| BHA | 400 | 9.5 | 5.8 |
| BHA | 600 | 10.2 | 7.1 |
| BHA | 800 | 10.5 | 7.8 |
| BHT | 200 | 7.1 | 3.5 |
| BHT | 400 | 10.7 | 6.2 |
| BHT | 600 | 11.3 | 7.5 |
| BHT | 800 | 11.8 | 8.1 |
Data adapted from Reference[5]. The induction period was determined by the Rancimat method and is a measure of oxidative stability.
Table 2: Effect of Storage Temperature and Duration on the Oxidative Stability of FAME
| Fuel Type | Storage Temperature | Storage Duration (Months) | Oxidative Stability (Induction Time, hours) |
| FAME Blend (B100) | 8°C | 0 | 43.8 |
| 18 | ~43 | ||
| FAME Blend (B100) | 40°C | 0 | 43.8 |
| 18 | ~0 |
Data adapted from Reference[1]. Oxidative stability was measured as the induction time.
Experimental Protocols
Protocol for FAME Preparation by Acid-Catalyzed Transesterification
This protocol describes a general procedure for the preparation of FAMEs from lipid samples using methanolic HCl.
Materials:
-
Lipid sample (e.g., oil, fat, or lipid extract)
-
Methanolic HCl (e.g., 3 M)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., C17:0 fatty acid)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a glass reaction vial. If the sample is a lipid extract in a solvent, evaporate the solvent under a stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial.
-
Reaction: Add 2 mL of methanolic HCl to the vial. Cap the vial tightly.
-
Heating: Heat the vial at 80°C for 1-2 hours in a heating block or water bath.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Mixing: Vortex the vial vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The FAME sample is now ready for GC analysis.
Protocol for GC-FID Analysis of Long-Chain FAMEs
This protocol provides typical parameters for the analysis of long-chain FAMEs using a gas chromatograph with a flame ionization detector (GC-FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 to 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp: 4°C/min to 240°C
-
Hold at 240°C for 10 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 260°C
-
Data System: Chromatography data software for peak integration and quantification.
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting flowchart for GC peak shape issues.
References
- 1. Analysis of Aging Products from Biofuels in Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mercuria.com [mercuria.com]
- 4. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 5. pjoes.com [pjoes.com]
- 6. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Choosing the Right GC Column for Methyl 22-hydroxydocosanoate Separation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on selecting the appropriate Gas Chromatography (GC) column for the analysis of Methyl 22-hydroxydocosanoate (B1255833).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Methyl 22-hydroxydocosanoate to consider for GC column selection?
A1: this compound is a long-chain fatty acid methyl ester (FAME). Its molecular formula is C23H46O3, and it has a molecular weight of 370.61 g/mol [1][2][3][4]. The molecule has a long, non-polar hydrocarbon tail and two polar functional groups: a methyl ester and a hydroxyl group. This dual-functionality is the most critical factor in column selection. The high boiling point of 459.1±18.0 °C also necessitates a thermally stable column that can operate at high temperatures[1].
Q2: What type of GC stationary phase is most suitable for this analysis?
A2: Due to the presence of the polar hydroxyl and methyl ester groups, a polar stationary phase is recommended for the analysis of this compound. Non-polar columns separate compounds primarily by their boiling points, which may not provide adequate resolution from other long-chain FAMEs[5][6]. Polar columns, particularly those with polyethylene (B3416737) glycol (WAX-type) or cyanopropyl-based stationary phases, are ideal.[5][7][8]
-
Mid-to-High Polarity Phases (e.g., WAX-type): These columns, like those with a polyethylene glycol stationary phase (e.g., DB-WAX, HP-INNOWax), are excellent for separating FAMEs.[7][9] They provide good resolution based on both chain length and the degree of unsaturation.
-
Highly Polar Phases (e.g., Cyanopropyl): Columns with high cyanopropyl content (e.g., HP-88, CP-Sil 88, SP-2560) are specifically designed for detailed FAME analysis, including the separation of cis and trans isomers, which can be beneficial if complex mixtures are being analyzed.[7][8]
Q3: What are the recommended GC column dimensions (Length, ID, Film Thickness)?
A3: For most standard analyses, a column with the following dimensions will provide a good balance of resolution, analysis time, and sample capacity:
-
Length: 30 meters is a good starting point for most applications, offering a balance of resolution and analysis speed[10]. For highly complex samples, a 60 m or even a 100 m column may be necessary to achieve baseline separation.[5][7][8]
-
Internal Diameter (ID): 0.25 mm is the most common ID and provides a good compromise between efficiency and sample capacity[10].
-
Film Thickness: A film thickness of 0.25 µm is standard for FAME analysis and will yield sharp peaks for most applications.[9][11] Thicker films can increase retention and capacity, while thinner films can provide sharper peaks and are suitable for analytes with very high boiling points.[10]
Q4: I am observing peak tailing for this compound. What could be the cause and how can I fix it?
A4: Peak tailing for hydroxylated compounds is a common issue in GC analysis. It is often caused by secondary interactions between the hydroxyl group of the analyte and active sites (e.g., silanol (B1196071) groups) on the column or in the inlet. Here are some troubleshooting steps:
-
Use an Inert-Coated Column: Columns specifically designated as "Inert" or "Ultra Inert" (e.g., DB-FATWAX UI) are designed to minimize these secondary interactions, resulting in improved peak shape for polar compounds[9].
-
Derivatization: The hydroxyl group can be derivatized to a less polar functional group, such as a trimethylsilyl (B98337) (TMS) ether. This process reduces the compound's polarity and blocks the active hydroxyl group, significantly reducing peak tailing and improving chromatographic performance.
-
Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Using a splitless liner with glass wool can sometimes help, but ensure the wool is also deactivated.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable.
GC Column Recommendations
The table below summarizes recommended GC columns for the separation of this compound.
| Stationary Phase Type | Polarity | Common Trade Names | Temperature Limit (°C) | Key Advantages |
| Polyethylene Glycol (PEG) | Polar | DB-WAX, HP-INNOWax, SUPELCOWAX 10, ZB-WAX plus | ~250-280 | Excellent for general FAME analysis, robust and widely used.[7][12][13] |
| High Cyanopropyl | Highly Polar | HP-88, CP-Sil 88, SP-2560 | ~250-275 | Superior separation of complex FAME mixtures, including geometric isomers.[7][8] |
| Fused Silica Capillary | Intermediate-Polar | DB-23, BPX70 | ~250-260 | Good selectivity for FAMEs and can resolve positional isomers.[5][8] |
Experimental Protocol
This section provides a sample GC method for the analysis of this compound. This is a starting point and may require optimization for your specific instrument and sample matrix.
1. Sample Preparation (Derivatization to TMS Ether)
-
Objective: To reduce peak tailing by converting the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether.
-
Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split/Splitless
-
Inlet Temperature: 260°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute
-
Ramp 1: 10°C/min to 250°C
-
Hold: Hold at 250°C for 10 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
Makeup Gas (Helium): 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
Column Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate GC column for your analysis.
Caption: Workflow for GC column selection for this compound.
References
- 1. 22-Hydroxydocosanoic acid methyl ester | 38646-51-4 [chemicalbook.com]
- 2. Methyl 2-hydroxydocosanoate | C23H46O3 | CID 566217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aocs.org [aocs.org]
- 6. chromtech.com [chromtech.com]
- 7. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. fishersci.ca [fishersci.ca]
- 11. An improved method for determining medium- and long-chain FAMEs using gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 12. An improved method for determining medium- and long-chain FAMEs using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
dealing with co-eluting peaks in "Methyl 22-hydroxydocosanoate" analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the gas chromatography (GC) analysis of Methyl 22-hydroxydocosanoate (B1255833).
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in chromatography?
A1: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same time, appearing as a single, often distorted, peak.[1] This prevents accurate identification and quantification of the individual analytes. Visual indicators of co-elution can include asymmetrical peaks, such as those with a noticeable "shoulder" or tail, or peaks that appear broader than expected.[1]
Q2: Why is Methyl 22-hydroxydocosanoate challenging to analyze with GC?
A2: this compound is a long-chain fatty acid methyl ester (FAME) that contains a polar hydroxyl (-OH) functional group. In its underivatized form, this polar group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced volatility.[2] This altered chromatographic behavior increases the likelihood of it co-eluting with other compounds in a complex sample matrix.
Q3: What is derivatization, and why is it critical for analyzing this compound?
A3: Derivatization is a chemical reaction that modifies a compound's functional groups to make it more suitable for analysis.[3] For hydroxylated compounds like this compound, derivatization is essential to improve volatility, thermal stability, and peak shape.[3][4] The most common method is silylation, which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, significantly reducing polarity and improving chromatographic performance.[2][5]
Q4: How can I definitively confirm that I have a co-eluting peak?
A4: The most powerful tool for confirming co-elution is a mass spectrometer (MS) detector.[6] By acquiring mass spectra across the entire width of the chromatographic peak, you can check for peak purity.[1] If the mass spectral profile changes from the beginning of the peak to the end, it indicates that more than one compound is present.[1] Using Extracted Ion Chromatograms (EICs) for ions unique to your target analyte and the suspected contaminant can help visualize the two separate, overlapping peaks.[6]
Troubleshooting Guide for Co-eluting Peaks
Problem: I have a suspected co-eluting peak during the GC-MS analysis of derivatized this compound. How can I resolve it?
Solution: Follow this systematic approach to identify and resolve the co-elution issue. The process involves confirming the issue, optimizing the chromatographic method, and refining sample preparation.
Step 1: Confirm Co-elution using Mass Spectrometry
Before modifying your method, confirm that co-elution is indeed the problem.
-
Action: Analyze the mass spectra at different points across the peak (peak start, apex, and end).
-
Expected Outcome: For a pure peak, the mass spectra will be identical. If they differ, co-elution is confirmed.[1] Use your mass spectrometry software's deconvolution or peak purity analysis tools to help identify the overlapping compounds.[7]
Step 2: Optimize the Gas Chromatography (GC) Method
If co-elution is confirmed, the next step is to alter the separation conditions. A slower, more methodical separation often resolves overlapping peaks.
-
Modify the Temperature Program: Reducing the oven ramp rate is one of the most effective ways to improve resolution.[6] A slower ramp increases the time analytes interact with the column's stationary phase, allowing for better separation.[6]
-
Adjust Carrier Gas Flow: Ensure the carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's dimensions. This maximizes column efficiency and, consequently, resolving power.[6]
-
Select an Appropriate Column: The choice of GC column is critical. For complex FAME analyses, especially those involving isomers or compounds with varying polarity, a highly polar stationary phase is recommended.
-
Recommendation: Use a column with a high cyanopropyl content (e.g., HP-88, CP-Sil 88, or SP-2560). These columns provide excellent selectivity for FAMEs, separating them based on carbon chain length, degree of unsaturation, and polarity.[8]
-
Data Presentation: GC Temperature Program Optimization
The following table illustrates how to modify a standard GC temperature program to enhance the resolution of closely eluting peaks.
| Parameter | Standard Method | High-Resolution Method | Rationale for Change |
| Initial Oven Temp. | 140 °C (hold 2 min) | 100 °C (hold 2 min) | A lower start temperature improves the separation of more volatile compounds.[6] |
| Ramp Rate 1 | 10 °C/min to 240 °C | 3 °C/min to 240 °C | A significantly slower ramp rate is the most critical factor for increasing resolution.[6] |
| Final Hold Time | 5 min at 240 °C | 10 min at 240 °C | A longer hold ensures all high-boiling point compounds have eluted from the column. |
| Expected Outcome | Fast analysis, potential for co-elution. | Longer analysis, baseline resolution of target peaks. | The optimized method prioritizes separation quality over speed. |
Step 3: Refine Sample Preparation and Derivatization
Incomplete or improper derivatization can create analytical artifacts that may be mistaken for co-eluting peaks. Ensure your sample preparation is robust and complete.
-
Action: Review your derivatization protocol to ensure the reaction proceeds to completion. The presence of both derivatized and underivatized this compound can cause peak broadening or the appearance of multiple peaks.
-
Recommendation: Use a silylation reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) catalyst to convert the hydroxyl group to a TMS-ether.[2]
Experimental Protocols
Protocol: Silylation of Hydroxylated FAMEs for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA to form its more volatile and stable trimethylsilyl (TMS) ether derivative.[5]
Reagents & Materials:
-
Dried sample containing this compound
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (B92270) or other suitable solvent (e.g., Acetonitrile)
-
GC autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will consume the derivatization reagent.[2] If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Addition: Dissolve the dried sample residue in 100 µL of anhydrous pyridine in a GC vial.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess relative to the analyte.
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds.
-
Incubation: Place the vial in a heating block or oven set to 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Mandatory Visualizations
// Node Definitions start [label="Suspected Co-elution with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rounded]; confirm_ms [label="Step 1: Confirm with MS\n(Analyze spectra across peak)", fillcolor="#FBBC05", fontcolor="#202124"]; is_coelution [label="Co-elution Confirmed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_gc [label="Step 2: Optimize GC Method\n- Slower temperature ramp\n- Check carrier gas flow\n- Use polar column (e.g., HP-88)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; resolved1 [label="Peak Resolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; refine_prep [label="Step 3: Refine Sample Prep\n(Ensure complete derivatization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved2 [label="Peak Resolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; advanced [label="Step 4: Use Advanced Techniques\n(MS Deconvolution, GCxGC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_success [label="Analysis Complete\n(Accurate Quantification)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rounded]; end_fail [label="Problem Persists\n(Consult Instrument Specialist)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rounded]; no_coelution [label="No Co-elution Found\n(Investigate other issues:\npeak tailing, contamination)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> confirm_ms; confirm_ms -> is_coelution; is_coelution -> optimize_gc [label="Yes"]; is_coelution -> no_coelution [label="No"]; optimize_gc -> resolved1; resolved1 -> end_success [label="Yes"]; resolved1 -> refine_prep [label="No"]; refine_prep -> resolved2; resolved2 -> end_success [label="Yes"]; resolved2 -> advanced [label="No"]; advanced -> end_fail; } end_dot Caption: Troubleshooting workflow for resolving co-eluting peaks.
// Node Definitions start_compound [label="{this compound | Polar -OH Group}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; properties_before [label="{Properties (Underivatized) | - Low Volatility\n- High Polarity\n- Interacts with GC System}", fillcolor="#FBBC05", fontcolor="#202124"]; gc_outcome_before [label="{GC Outcome (Underivatized) | - Peak Tailing\n- Potential for Co-elution}", fillcolor="#F1F3F4", fontcolor="#202124"];
derivatization [label="Silylation Reaction\n(e.g., with BSTFA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_compound [label="{TMS-ether Derivative | Non-polar -OTMS Group}", fillcolor="#34A853", fontcolor="#FFFFFF"]; properties_after [label="{Properties (Derivatized) | + Increased Volatility\n+ Decreased Polarity\n+ Thermally Stable}", fillcolor="#34A853", fontcolor="#FFFFFF"]; gc_outcome_after [label="{GC Outcome (Derivatized) | - Sharp, Symmetrical Peak\n- Improved Resolution}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start_compound -> properties_before [label="leads to"]; properties_before -> gc_outcome_before [label="results in"];
start_compound -> derivatization; derivatization -> end_compound [label="produces"];
end_compound -> properties_after [label="has"]; properties_after -> gc_outcome_after [label="results in"]; } end_dot Caption: Impact of derivatization on GC analysis of hydroxylated FAMEs.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. marinelipids.ca [marinelipids.ca]
- 6. benchchem.com [benchchem.com]
- 7. jeol.com [jeol.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Quantification of Methyl 22-hydroxydocosanoate
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Methyl 22-hydroxydocosanoate (B1255833), the selection of a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of suitable analytical techniques, with a primary focus on Gas Chromatography (GC) based methods, which are the gold standard for the analysis of long-chain fatty acid methyl esters (FAMEs). Alternative methods are also discussed for specific analytical requirements.
Primary Recommended Method: Gas Chromatography (GC)
Gas chromatography, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most widely adopted and well-suited technique for the quantification of FAMEs like Methyl 22-hydroxydocosanoate.[1][2][3] This is due to its high sensitivity, selectivity, and resolving power for volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for unambiguous identification and quantification. The mass spectrometer provides structural information, ensuring high confidence in the analytical results.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective alternative for routine quantification, especially when the sample matrix is relatively simple and the identity of this compound has been previously confirmed.[2]
Alternative Quantification Methods
While GC-based methods are predominant, other techniques can be employed depending on the specific experimental context.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of FAMEs, particularly when dealing with non-volatile derivatives or when GC is not available.[4] However, it is generally less common for this class of compounds.
Experimental Protocols
A validated quantification method relies on a well-defined experimental protocol. Below are detailed methodologies for the recommended GC-based analysis of this compound.
Sample Preparation: Derivatization to FAME
Since fatty acids themselves are not volatile enough for GC analysis, they must first be converted to their corresponding methyl esters.[1] Direct transesterification is a common method.[5]
Protocol for Acid-Catalyzed Transesterification:
-
Internal Standard Addition: To a known amount of the sample containing this compound, add a precise amount of an internal standard (e.g., Methyl heptadecanoate or another odd-chain FAME not present in the sample).[6]
-
Reagent Addition: Add a solution of 2% sulfuric acid in methanol.
-
Reaction: Heat the mixture at 70°C for 90 minutes.[2]
-
Extraction: After cooling, add hexane (B92381) and water to the mixture. Vortex thoroughly and then centrifuge to separate the layers.
-
Collection: Carefully collect the upper hexane layer, which contains the FAMEs.
-
Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the sample in a known volume of hexane for GC analysis.
GC-MS/FID Analysis Protocol
Instrumentation:
-
Gas Chromatograph equipped with a capillary column (e.g., DB-WAX or BPX-50).[5][7]
-
Detector: Mass Spectrometer or Flame Ionization Detector.
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 10:1[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C, hold for 1 minute
-
Ramp 2: 5°C/min to 250°C, hold for 7 minutes[5]
-
-
FID Temperature (if applicable): 280°C[5]
Method Validation Parameters
A comprehensive validation of the quantification method is crucial to ensure data accuracy and reliability. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.999[2] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the intercept divided by the slope of the calibration curve.[8] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the intercept divided by the slope of the calibration curve.[8] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Expressed as the relative standard deviation (%RSD) of replicate measurements. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Often assessed through recovery studies of spiked samples, with mean recoveries between 70-120% being acceptable.[9] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Demonstrated by the absence of interfering peaks at the retention time of the analyte. |
Data Presentation
For a comparative study, quantitative data should be summarized in clear and concise tables.
Table 1: Comparison of Quantification Methods for this compound
| Method | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation by GC, identification and quantification by mass spectrometry. | High sensitivity and selectivity, provides structural confirmation. | Higher instrumentation cost compared to GC-FID. | Definitive identification and quantification, analysis of complex matrices. |
| GC-FID | Separation by GC, detection by flame ionization. | Robust, cost-effective, wide linear range. | Does not provide structural information, potential for co-elution with interfering compounds. | Routine quantification in well-characterized samples. |
| HPLC | Separation by liquid chromatography, detection by UV or other detectors. | Suitable for non-volatile compounds. | Generally lower resolution for FAMEs compared to GC, may require derivatization for sensitive detection. | Analysis of specific derivatives or when GC is not available. |
Table 2: Validation Summary for a Hypothetical GC-MS Method
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Validation Logic
Caption: Key parameters for analytical method validation.
References
A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of Methyl 22-hydroxydocosanoate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of long-chain fatty acid methyl esters (FAMEs) like Methyl 22-hydroxydocosanoate (B1255833) is critical. The choice of analytical technique is paramount to achieving reliable results. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this specific very-long-chain hydroxy fatty acid methyl ester.
The Contenders: A Brief Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information. For fatty acid analysis, GC-MS is a well-established and robust method, often considered the gold standard.
High-Performance Liquid Chromatography (HPLC) , on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its versatility lies in the wide range of available column chemistries and mobile phase compositions, allowing for the analysis of a broad spectrum of compounds, including those that are non-volatile or thermally labile.
Performance Face-Off: A Quantitative Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and HPLC for the analysis of long-chain FAMEs. It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Sensitivity (LOD/LOQ) | Excellent (LODs in the low femtomol range)[1] | Good to Excellent (LODs in the low nanogram range) | GC-MS generally offers higher sensitivity for this class of compounds. |
| Precision (RSD%) | ≤ 5.88% | ≤ 5.88% (can be slightly better than GC) | Both methods demonstrate high precision with appropriate internal standards. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques provide excellent linearity over a wide concentration range. |
| Recovery (%) | ≥ 82.31% | ≥ 82.31% | Comparable recovery rates are achievable with optimized sample preparation. |
| Isomer Separation | Challenging for cis/trans and positional isomers | Superior for cis/trans and positional isomer separation | HPLC excels at separating geometric and positional isomers at ambient temperatures.[2] |
| Sample Throughput | Moderate (run times typically 15-30 min)[1] | Moderate (run times can be comparable or slightly longer) | Method-dependent, but generally comparable. |
| Derivatization | Mandatory for the hydroxyl group | Not required | A significant advantage of HPLC is the ability to analyze the compound directly. |
The Battleground: Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of Methyl 22-hydroxydocosanoate using both GC-MS and HPLC.
GC-MS Experimental Protocol
1. Derivatization (Silylation of the Hydroxyl Group):
To ensure the volatility of this compound for GC analysis, the hydroxyl group must be derivatized.[3][4]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Procedure:
-
Dissolve a known amount of the sample in the anhydrous solvent in a reaction vial.
-
Add an excess of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
HPLC Experimental Protocol
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent, such as a mixture of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Isopropanol
-
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Return to 90% A, 10% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
ELSD Settings: Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 SLM.
-
CAD Settings: Optimized according to manufacturer's recommendations.
-
Visualizing the Workflow and Decision Logic
To further clarify the experimental processes and the decision-making involved in choosing the appropriate technique, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Decision logic for selecting between GC-MS and HPLC.
The Verdict: Choosing the Right Tool for the Job
Both GC-MS and HPLC are formidable techniques for the analysis of this compound, each with a distinct set of advantages and disadvantages.
Choose GC-MS when:
-
High sensitivity is paramount: GC-MS generally offers lower limits of detection for this type of analyte.
-
Structural confirmation is essential: The mass spectral data from EI provides detailed fragmentation patterns that are invaluable for unambiguous compound identification.
-
A well-established and robust method is preferred: GC-MS methods for FAMEs are extensively validated and widely used.
Choose HPLC when:
-
Derivatization is to be avoided: HPLC allows for the direct analysis of the analyte, saving time and reducing potential sources of error.
-
The analyte is thermally labile or prone to degradation at high temperatures: The ambient temperature conditions of HPLC are gentler on the sample.
-
Separation of isomers is critical: HPLC, particularly with specialized columns, provides superior resolution of geometric and positional isomers.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound is not a matter of one technique being definitively superior to the other, but rather a strategic decision based on the specific analytical goals. For routine quantification where high sensitivity is required and derivatization is an acceptable step, GC-MS remains an excellent choice. However, for applications where direct analysis is preferred, the sample is thermally sensitive, or the separation of isomers is crucial, HPLC emerges as a powerful and often more suitable alternative. By carefully considering the quantitative performance data, experimental protocols, and the logical decision framework presented in this guide, researchers can confidently select the optimal analytical tool to achieve their scientific objectives.
References
- 1. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Methyl 22-hydroxydocosanoate Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 22-hydroxydocosanoate (B1255833), a very long-chain fatty acid methyl ester, is crucial in various research fields, from studying metabolic pathways to developing new therapeutics. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to assist laboratories in selecting and validating appropriate analytical techniques. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document compiles typical performance data for the analysis of structurally similar long-chain fatty acid methyl esters to provide a valuable benchmark.
Quantitative Data Summary
The following tables summarize expected performance characteristics for the analysis of Methyl 22-hydroxydocosanoate using common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). The data presented is a synthesis of typical values reported for the analysis of very long-chain fatty acid methyl esters and should be considered as a guideline for method development and validation.[1][2][3][4][5]
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Method A: GC-MS (Quadrupole) | Method B: GC-MS/MS (Triple Quadrupole) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 - 7.0 ng/mL | 0.05 - 2.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD) | < 10% | < 5% |
| Accuracy (Recovery) | 85 - 110% | 95 - 105% |
Table 2: Comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) Methods
| Parameter | Method C: GC-FID (Standard Capillary) | Method D: GC-FID (High-Resolution Capillary) |
| Limit of Detection (LOD) | 5 - 15 ng/mL | 2 - 10 ng/mL |
| Limit of Quantification (LOQ) | 15 - 50 ng/mL | 7 - 30 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Precision (RSD) | < 15% | < 10% |
| Accuracy (Recovery) | 80 - 115% | 90 - 110% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)
To increase volatility and improve chromatographic separation, fatty acids are typically derivatized to their corresponding methyl esters.[6]
Acid-Catalyzed Methylation (HCl-Methanol):
-
Sample Hydrolysis (for bound fatty acids): To a dried sample (e.g., lipid extract), add 2 mL of 5% HCl in methanol.
-
Reaction: Seal the vial and heat at 80-100°C for 1-2 hours.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Analytical Methodologies
Method A: GC-MS (Quadrupole) Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[7]
-
Inlet: Split/splitless injector at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, then to 300°C at 5°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.
Method B: GC-MS/MS (Triple Quadrupole) Analysis
-
Instrumentation: Similar to GC-MS, but with a triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8] Precursor and product ions specific to this compound would be determined during method development.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Simplified Metabolic Pathway
This compound is related to the metabolism of very long-chain fatty acids (VLCFAs). This diagram shows a simplified pathway of VLCFA elongation.[9][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repo.unand.ac.id [repo.unand.ac.id]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 11. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
A Comparative Guide to Methyl 22-hydroxydocosanoate Analytical Standards
For researchers, scientists, and drug development professionals requiring high-purity Methyl 22-hydroxydocosanoate (B1255833) for their work, selecting a reliable analytical standard is crucial. While a certified reference material (CRM) with a comprehensively characterized and certified value is ideal, the market primarily offers this compound as an analytical standard. This guide provides a comparison of commercially available Methyl 22-hydroxydocosanoate analytical standards, outlines a typical experimental protocol for its analysis, and presents relevant workflow and pathway diagrams.
Understanding the Difference: Analytical Standard vs. Certified Reference Material
It is important to distinguish between an analytical standard and a certified reference material (CRM). An analytical standard is a high-purity substance used for qualitative and quantitative analysis, such as identifying a compound or determining its concentration. Its purity is typically determined by a specific method (e.g., GC, TLC) and provided as a minimum percentage.
A Certified Reference Material (CRM) , on the other hand, is a more rigorously characterized material. Its property values, such as purity or concentration, are certified by a metrologically valid procedure, and it is accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. While the products listed below are high-quality analytical standards, they do not currently hold the status of CRMs.
Comparison of Commercially Available this compound Analytical Standards
The following table summarizes the specifications of this compound analytical standards available from prominent suppliers. This information is based on publicly available data sheets and certificates of analysis.
| Feature | Cayman Chemical | Matreya | MedChemExpress |
| Product Name | This compound | This compound | This compound |
| Purity | ≥98%[1] | >98% (by TLC and GC)[2] | Information not publicly available |
| Molecular Formula | C₂₃H₄₆O₃[1] | C₂₃H₄₆O₃[2] | C₂₃H₄₆O₃[3] |
| Molecular Weight | 370.6 g/mol [1] | 371.0 g/mol [2] | 370.61 g/mol [3] |
| Format | Solid[1] | Solid[2] | Solid |
| Storage | -20°C[1] | Room temperature[2] | Powder: -20°C (3 years), 4°C (2 years) |
| Solubility | Chloroform, Ethyl Acetate | Chloroform, warm ethanol, ethyl ether[2] | Not specified |
| Source | Synthetic | Synthetic[2] | Not specified |
| CAS Number | 38646-51-4[1] | 38646-51-4[2] | 38646-51-4[3] |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The purity of this compound analytical standards is commonly determined by gas chromatography with flame ionization detection (GC-FID). The following is a general protocol that can be adapted for this purpose.
Objective: To determine the purity of a this compound analytical standard.
Materials:
-
This compound standard
-
High-purity solvent (e.g., chloroform, hexane)
-
Internal standard (e.g., methyl heptadecanoate)
-
Gas chromatograph equipped with a flame ionization detector (FID) and an appropriate capillary column (e.g., a polar-deactivated polyethylene (B3416737) glycol column).
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Add a constant concentration of the internal standard to each calibration standard and the sample to be analyzed.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested.
-
Dissolve it in the same solvent as the standards to a concentration within the calibration range.
-
Add the same amount of internal standard as in the calibration standards.
-
-
GC-FID Analysis:
-
Set up the GC-FID with an appropriate temperature program for the inlet, oven, and detector. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard and the sample solution into the GC.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
The purity of the standard is expressed as a percentage of the determined concentration relative to the expected concentration.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in ensuring the quality of an analytical standard and the potential biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Quality control workflow for an analytical standard.
Caption: Hypothetical signaling pathway for this compound.
References
A Comparative Guide to Derivatization Methods for Methyl 22-hydroxydocosanoate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and identification of long-chain hydroxy fatty acids like Methyl 22-hydroxydocosanoate (B1255833) are crucial. Due to its hydroxyl group and long alkyl chain, this molecule exhibits low volatility and high polarity, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Derivatization is a critical step to convert the analyte into a more volatile and thermally stable form, ensuring sharp chromatographic peaks and reliable mass spectra.
This guide provides an objective comparison of common derivatization methods for Methyl 22-hydroxydocosanoate, focusing on silylation and acylation techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Key Derivatization Strategies: Silylation vs. Acylation
The primary target for derivatization on this compound is the C22 hydroxyl group. The two most prevalent and effective strategies are silylation, which forms a trimethylsilyl (B98337) (TMS) ether, and acylation, which forms an acetate (B1210297) or trifluoroacetate (B77799) (TFA) ester.
-
Silylation: This is one of the most common methods for derivatizing hydroxyl groups. Silylating reagents react with the active hydrogen of the hydroxyl group to form a less polar, more volatile, and more thermally stable TMS ether.[1][2] Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
-
Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, typically an acid anhydride (B1165640), to form an ester. This process also increases volatility and can produce derivatives with highly characteristic mass spectra, aiding in structural elucidation. Common reagents include acetic anhydride for acetylation and trifluoroacetic anhydride (TFAA) for trifluoroacetylation.
Quantitative Data Summary
The choice of derivatization reagent can significantly impact reaction efficiency, derivative stability, and mass spectral characteristics. The following table summarizes the key performance aspects of common reagents.
| Derivatization Method | Reagent | Derivative Formed | Key Advantages | Key Disadvantages | Characteristic Mass Fragments |
| Silylation | BSTFA (+1% TMCS) | Trimethylsilyl (TMS) Ether | Highly reactive, effective for sterically hindered hydroxyls, versatile for multiple functional groups.[1][3] | TMS derivatives are moisture-sensitive and have limited stability (best analyzed within a week).[1] Mass spectra can be complex.[1] | BSTFA Derivatives: [M]+, [M-15]+ (loss of CH3), [M-89]+.[3][4] |
| Silylation | MSTFA | Trimethylsilyl (TMS) Ether | Produces volatile and less polar byproducts compared to BSTFA, leading to cleaner chromatograms. | Similar moisture sensitivity and stability issues as other TMS derivatives. | Similar to BSTFA derivatives. |
| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS derivatives are more stable than TMS derivatives. Produces an intense [M-57]+ fragment, aiding identification.[3][5] | Higher molecular weight may increase retention times. May not be suitable for sterically hindered compounds.[3] | MTBSTFA Derivatives: [M]+, [M-57]+ (loss of t-butyl), [M-131]+.[3][5] |
| Acylation | Acetic Anhydride | Acetate Ester | Acetyl derivatives are highly stable and less susceptible to hydrolysis than silyl (B83357) ethers. | May require more stringent reaction conditions (e.g., heating). | Diagnostic ions related to the acetyl group. |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate (TFA) Ester | Produces stable derivatives. The electronegative fluorine atoms can enhance detection by electron capture detectors (ECD). | TFAA is highly reactive and corrosive. | Characteristic fragments resulting from the trifluoroacetyl group. |
Experimental Protocols
The following protocols are generalized procedures for the derivatization of hydroxylated fatty acid methyl esters. Optimization may be required for specific sample matrices and concentrations.
| Protocol | Silylation with BSTFA + 1% TMCS | Silylation with MTBSTFA | Acetylation with Acetic Anhydride |
| Sample Preparation | Evaporate a solution containing the analyte (e.g., 1 mg/mL in an aprotic solvent like acetonitrile) to complete dryness under a stream of nitrogen.[2][6] | Evaporate the sample to complete dryness under a stream of nitrogen. | Evaporate the sample to complete dryness under a stream of nitrogen. |
| Reagent Addition | Add 50 µL of BSTFA (+1% TMCS) and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.[2][6] | Add 50-100 µL of MTBSTFA and a suitable solvent (e.g., acetonitrile). | Add 100 µL of acetic anhydride and 100 µL of pyridine. |
| Reaction Conditions | Cap the vial tightly, vortex for 10-30 seconds, and heat at 60-80°C for 30-60 minutes.[2][7] | Cap the vial tightly, vortex, and heat at 60-100°C for 30-60 minutes. | Cap the vial tightly, vortex, and heat at 60-100°C for 15-60 minutes. |
| Post-Reaction | Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, it can be diluted with hexane (B92381).[6] | Cool the vial to room temperature. The sample is ready for analysis. | Evaporate the excess reagents under nitrogen. Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for injection. |
| Notes | All glassware must be scrupulously dry as silylating reagents are highly sensitive to moisture. | TBDMS derivatives are more resistant to hydrolysis than TMS derivatives, offering more flexibility in handling. | Pyridine acts as a catalyst and scavenges the acetic acid byproduct. |
Visualizing the Workflow and Chemical Reactions
To better illustrate the process, the following diagrams outline the general experimental workflow and the chemical transformations occurring during derivatization.
Caption: General experimental workflow for derivatization.
Caption: Chemical reactions for silylation and acylation.
Conclusion and Recommendations
The optimal derivatization method for this compound depends on the specific requirements of the analysis.
-
For routine analysis and high-throughput screening, silylation with BSTFA or MSTFA is highly effective due to the straightforward, single-step reaction.[1] However, careful handling is required to avoid moisture, and samples should be analyzed promptly.[1]
-
For applications requiring high derivative stability or when facing complex matrices, acetylation is a robust alternative. The resulting acetate esters are less prone to degradation.
-
For enhanced structural confirmation, derivatization with MTBSTFA is recommended. The characteristic [M-57]+ fragment in the mass spectrum of the resulting TBDMS ether is a powerful diagnostic tool for identifying the derivatized molecule.[3][5]
Ultimately, method validation is essential. Researchers should perform preliminary experiments to compare the efficiency, reproducibility, and chromatographic performance of different derivatization strategies using analytical standards to determine the most suitable approach for their specific application.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. marinelipids.ca [marinelipids.ca]
- 7. lipidmaps.org [lipidmaps.org]
Unveiling Molecular Structures: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 22-hydroxydocosanoate Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain fatty acids, understanding the nuances of mass spectrometry fragmentation is paramount for accurate structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of two common derivatives of Methyl 22-hydroxydocosanoate (B1255833): the trimethylsilyl (B98337) (TMS) ether and the acetate (B1210297) ester. By presenting key quantitative data, detailed experimental protocols, and visual fragmentation pathways, this document serves as a practical resource for selecting the appropriate derivatization strategy and interpreting the resulting mass spectra.
The derivatization of the hydroxyl group at the C-22 position of Methyl 22-hydroxydocosanoate is a critical step for gas chromatography-mass spectrometry (GC-MS) analysis. This chemical modification enhances the volatility and thermal stability of the molecule, leading to improved chromatographic separation and the generation of characteristic fragment ions that are diagnostic of the original structure. Here, we compare the fragmentation behavior of the trimethylsilyl (TMS) ether and acetate ester derivatives, providing insights into their respective advantages for structural confirmation.
Comparative Fragmentation Data
The choice of derivatizing agent significantly influences the fragmentation pathways observed in the mass spectrum. The following tables summarize the key fragment ions and their relative intensities for the trimethylsilyl (TMS) and acetyl derivatives of this compound under electron ionization.
Table 1: Key Mass Spectral Data for the Trimethylsilyl (TMS) Derivative of this compound. This data is based on the mass spectrum available in the NIST WebBook[1].
| m/z | Proposed Fragment Structure | Relative Intensity |
| 427 | [M - CH₃]⁺ | Low |
| 399 | [M - C₃H₇]⁺ | Low |
| 353 | [M - C₅H₁₁O]⁺ | Medium |
| 203 | [CH(OSi(CH₃)₃)COOCH₃]⁺ | High |
| 175 | Cleavage C-C bond adjacent to the TMS-ether | High |
| 73 | [Si(CH₃)₃]⁺ | High |
Table 2: Predicted Key Mass Spectral Data for the Acetyl Derivative of this compound. The fragmentation is inferred from general principles of mass spectrometry of acetylated long-chain hydroxy esters.
| m/z | Proposed Fragment Structure | Relative Intensity |
| 412 | [M]⁺ | Very Low to Absent |
| 353 | [M - CH₃COO]⁺ | Medium |
| 311 | [M - CH₃COOH - C₂H₅]⁺ | Medium |
| 145 | [CH(OCOCH₃)COOCH₃]⁺ | High |
| 43 | [CH₃CO]⁺ | High |
Experimental Protocols
Accurate and reproducible derivatization is fundamental to reliable GC-MS analysis. Below are detailed protocols for the trimethylsilylation and acetylation of this compound.
Protocol 1: Trimethylsilylation
This protocol is adapted from standard procedures for the silylation of hydroxylated fatty acids.
Materials:
-
This compound sample
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 100 µL of anhydrous pyridine in a GC-MS vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Acetylation
This protocol describes a common method for the acetylation of hydroxyl groups.
Materials:
-
This compound sample
-
Anhydrous pyridine
-
Acetic anhydride (B1165640)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 100 µL of anhydrous pyridine in a GC-MS vial.
-
Add 100 µL of acetic anhydride to the vial.
-
Securely cap the vial and vortex to mix the reagents.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for the TMS and acetyl derivatives of this compound, providing a clear visual representation of the origins of the key diagnostic ions.
Discussion and Comparison
The TMS derivative of this compound provides several characteristic high mass ions that are highly informative for structure elucidation. The ion at m/z 175, resulting from cleavage alpha to the TMS ether, is particularly diagnostic for the position of the hydroxyl group. The abundant ion at m/z 73 is a hallmark of TMS derivatives.
In contrast, the acetyl derivative is expected to show a prominent loss of acetic acid (60 Da) via a McLafferty rearrangement if a gamma-hydrogen is available, or the loss of an acetyl radical (59 Da). The most diagnostic ion would likely be at m/z 145, corresponding to the acetylated C1-C2 fragment. The acetyl cation at m/z 43 is expected to be the base peak.
References
A Comparative Guide to the Accurate and Precise Measurement of Methyl 22-hydroxydocosanoate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of long-chain fatty acids like Methyl 22-hydroxydocosanoate (B1255833) is critical for various applications, from biomarker discovery to quality control in formulations. This guide provides a comprehensive comparison of analytical methodologies for the measurement of Methyl 22-hydroxydocosanoate, complete with experimental protocols and performance data to aid in method selection and implementation.
Introduction
This compound is a very long-chain hydroxy fatty acid methyl ester. Its analysis presents unique challenges due to its high molecular weight, low volatility, and the presence of a polar hydroxyl group. The most established and widely used technique for the analysis of such fatty acid methyl esters (FAMEs) is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative.
This guide will delve into the details of these methods, providing a comparative overview of their performance characteristics.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of FAMEs, offering high-resolution separation and sensitive detection. For hydroxylated FAMEs like this compound, a crucial two-step derivatization is required prior to GC analysis to ensure volatility and good chromatographic peak shape.
Experimental Workflow for GC-MS Analysis
The overall workflow for the analysis of this compound from a biological or chemical matrix involves extraction, derivatization, and subsequent GC-MS analysis.
Detailed Experimental Protocols
1. Lipid Extraction (Folch Method)
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Filter the homogenate to remove solid residues.
-
Wash the filtrate with a 0.9% NaCl solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization
-
Esterification (if starting from the free acid):
-
To the dried lipid extract, add 2 mL of 1.25 M HCl in methanol.
-
Incubate at 85°C for 1 hour.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and evaporate to dryness.
-
-
Silylation (for the hydroxyl group):
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Injector: Split/splitless inlet at 280°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-600 for qualitative analysis.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated this compound derivative.
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and cost.
GC-FID vs. GC-MS
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their boiling points and polarity, and detects them by burning the eluent in a hydrogen-air flame, which produces ions that generate a current. | Separates compounds similarly to GC-FID, but detects them by ionizing the molecules and separating the ions based on their mass-to-charge ratio. |
| Selectivity | Lower. Identification is based solely on retention time, which can be ambiguous in complex matrices. | Higher. Provides structural information through mass spectra, allowing for more confident compound identification.[2][3] |
| Sensitivity | Generally good, but can be limited for trace analysis. | Higher, especially in SIM mode, allowing for lower limits of detection.[2] |
| Quantitative Accuracy | Can be highly accurate with proper calibration and use of an internal standard. | Highly accurate, particularly with the use of isotopically labeled internal standards and SIM mode. |
| Cost | Lower initial instrument cost and operational expenses.[2] | Higher initial instrument cost and maintenance. |
| Best For | Routine quality control of relatively simple mixtures where the analytes are well-characterized. | Analysis of complex matrices, identification of unknown compounds, and trace-level quantification. |
Performance Data (Typical for Very Long-Chain Hydroxy FAMEs)
| Parameter | Typical Performance (GC-MS in SIM mode) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Alternative Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative for the analysis of very long-chain fatty acids, including hydroxylated species. It often requires less sample preparation as derivatization may not be necessary.
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol for LC-MS/MS
-
Lipid Extraction: As described for the GC-MS method.
-
LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from 60% B to 100% B over 15 minutes.
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound.
-
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (esterification and silylation). | Often not required, simplifying sample preparation. |
| Throughput | Lower, due to longer run times and sample preparation. | Higher, with faster run times. |
| Sensitivity | High, especially in SIM mode. | Very high, often superior to GC-MS for targeted analysis. |
| Selectivity | High, based on retention time and mass spectrum. | Very high, due to the specificity of MRM transitions. |
| Compound Coverage | Excellent for volatile and semi-volatile compounds. | Broader applicability to a wider range of polarities and molecular weights without derivatization. |
| Matrix Effects | Generally less susceptible to ion suppression. | Can be prone to ion suppression/enhancement from co-eluting matrix components. |
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on the specific analytical needs.
-
GC-MS remains a robust and reliable method, particularly when high-resolution separation of isomers is required. The extensive libraries of mass spectra available for EI also aid in confident identification. The requirement for derivatization is a drawback, increasing sample preparation time and potential for analytical variability.
-
LC-MS/MS offers higher throughput and often superior sensitivity for targeted quantification. The elimination of the derivatization step is a significant advantage. However, method development can be more complex, and careful management of matrix effects is essential for accurate quantification.
For researchers requiring high accuracy and precision, the use of a stable isotope-labeled internal standard corresponding to this compound is highly recommended for both GC-MS and LC-MS/MS analyses to correct for any variability during sample preparation and instrumental analysis.
References
A Comparative Analysis of 22-Hydroxydocosanoic Acid Levels in Plant Suberin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 22-Hydroxydocosanoic Acid Content Across Various Plant Species with Supporting Experimental Data.
22-Hydroxydocosanoic acid, a very-long-chain ω-hydroxy fatty acid, is a significant monomeric component of suberin, a lipophilic polyester (B1180765) found in the cell walls of certain plant tissues. Suberin acts as a protective barrier against environmental stresses, including water loss and pathogen invasion. The methyl ester form, Methyl 22-hydroxydocosanoate, is typically the analyte measured during gas chromatography-mass spectrometry (GC-MS) analysis of suberin composition. This guide provides a comparative overview of the levels of this compound in different plant species, based on available scientific literature.
Quantitative Comparison of 22-Hydroxydocosanoic Acid in Plant Suberin
The concentration of 22-hydroxydocosanoic acid varies significantly among different plant species and tissues. The following table summarizes the reported levels of this compound as a relative percentage of the total aliphatic suberin monomers.
| Plant Species | Common Name | Tissue Analyzed | 22-Hydroxydocosanoic Acid (% of Aliphatic Suberin Monomers) | Reference |
| Quercus suber | Cork Oak | Reproduction Cork | 25% | [1][2] |
| Betula pendula | Silver Birch | Outer Bark | 16% | [2][3] |
| Solanum tuberosum | Potato | Tuber Periderm (Peel) | Present, but not a major ω-hydroxy acid. The primary ω-hydroxy acid is 18-hydroxyoctadec-9-enoic acid. | [4][5][6] |
| Arabidopsis thaliana | Thale Cress | Root | Present in the ω-hydroxy acid fraction, which also includes C18:1, and C24:0 species. | [7] |
Note: The quantitative data for Quercus suber and Betula pendula highlight the importance of 22-hydroxydocosanoic acid in the suberin of these tree barks. In contrast, while present, it is not a predominant suberin monomer in the periderm of potato tubers, where C18 hydroxy and dioic acids are more abundant[4][5][6]. In the model plant Arabidopsis thaliana, very-long-chain fatty acids, including C22 ω-hydroxyacids, are known components of root suberin[7].
Experimental Protocols
The quantification of 22-hydroxydocosanoic acid from plant tissues is achieved through the analysis of suberin composition. The following is a generalized experimental protocol based on common methodologies described in the literature.
Objective: To extract, depolymerize, and quantify the monomeric composition of suberin from plant tissue, with a focus on 22-hydroxydocosanoic acid.
Materials:
-
Plant tissue (e.g., cork, outer bark, potato peel)
-
Ethanol
-
Sodium methoxide (B1231860) (NaOMe)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., tetracosane (B166392) or dotriacontane)
-
Soxhlet extraction apparatus
-
Reflux condenser
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Extraction of Lipophilic Compounds:
-
The plant tissue is ground into a fine powder.
-
The powdered tissue is subjected to exhaustive Soxhlet extraction, typically sequentially with dichloromethane and then ethanol, to remove soluble lipophilic compounds (waxes, terpenes, etc.). This yields an extractive-free tissue sample.
-
-
Suberin Depolymerization (Transesterification):
-
The extractive-free tissue is dried, and a known amount is subjected to depolymerization. A common method is alkaline methanolysis.
-
The sample is refluxed in a solution of 1 M sodium methoxide in methanol for several hours. This cleaves the ester bonds of the suberin polymer, releasing the monomeric components as methyl esters.
-
-
Isolation of Aliphatic Monomers:
-
After cooling, the reaction mixture is acidified with HCl.
-
The aliphatic monomers (now as methyl esters) are partitioned and extracted into an organic solvent, typically dichloromethane or chloroform.
-
The organic phase is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Derivatization:
-
The dried residue containing the suberin monomers is redissolved in pyridine.
-
An internal standard is added for quantification.
-
The hydroxyl and any remaining carboxyl groups are derivatized to their trimethylsilyl (B98337) (TMS) ethers/esters by adding BSTFA (with 1% TMCS) and heating at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour). This step makes the compounds volatile for GC analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized sample is injected into a GC-MS system.
-
The GC separates the individual suberin monomers based on their boiling points and interaction with the column stationary phase.
-
The MS fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.
-
Quantification is performed by comparing the peak area of each identified monomer (including this compound-TMS ether) to the peak area of the internal standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analysis of suberin monomers from plant tissue.
References
- 1. Wound-Induced Metabolism in Potato (Solanum tuberosum) Tubers: Biosynthesis of Aliphatic Domain Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of very-long-chain fatty acids in membrane glycerolipids is associated with dramatic alterations in plant morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Suberin of potato (Solanum tuberosum var. Nikola): comparison of the effect of cutinase CcCut1 with chemical depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP86A33-targeted gene silencing in potato tuber alters suberin composition, distorts suberin lamellae, and impairs the periderm's water barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
Unveiling the Role of 2-Hydroxylated Fatty Acids in Disease: A Comparative Analysis
An examination of the differential abundance of 2-hydroxylated fatty acids in healthy versus diseased tissues reveals a significant correlation with disease pathology, particularly in cancer. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the potential of these molecules as biomarkers and therapeutic targets.
While direct comparative data for Methyl 22-hydroxydocosanoate (B1255833) is limited, the broader class of 2-hydroxylated fatty acids, primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), has been the subject of research in various disease contexts. Notably, studies in gastric and colorectal cancer have demonstrated a marked decrease in the levels of 2-hydroxylated fatty acids in tumor tissues compared to adjacent healthy tissues. This downregulation has been linked to tumor growth and metastasis.[1][2] Conversely, in certain neurodegenerative diseases, a deficiency of these lipids, due to mutations in the FA2H gene, is the primary cause of the pathology.[3][4][5]
This guide will focus on the comparative abundance of 2-hydroxylated fatty acids in the context of cancer, drawing on established findings to present a clear overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the typical findings regarding the abundance of 2-hydroxylated fatty acids and the expression of the key synthesizing enzyme, FA2H, in healthy versus cancerous tissues.
| Analyte | Healthy Tissue | Diseased Tissue (Cancer) | Fold Change (Approximate) | Reference |
| Fatty Acid 2-Hydroxylase (FA2H) mRNA Expression | High | Low | 2-5 fold decrease | [1][2] |
| Total 2-Hydroxylated Fatty Acids | Abundant | Significantly Reduced | 3-10 fold decrease | [1] |
| (R)-2-hydroxy palmitic acid | Present | Reduced | Variable | [1] |
Experimental Protocols
The methodologies outlined below are representative of the experimental approaches used to quantify 2-hydroxylated fatty acids and assess the expression of FA2H in tissue samples.
1. Quantification of 2-Hydroxylated Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tissue Homogenization: Fresh or frozen tissue samples (approx. 50-100 mg) are homogenized in a methanol/water (1:1, v/v) solution containing an internal standard (e.g., a deuterated 2-hydroxy fatty acid).
-
Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method. Chloroform and water are added to the homogenate, vortexed, and centrifuged to separate the phases. The lower organic phase containing the lipids is collected.
-
Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their complex lipid forms.
-
Derivatization (Optional but Recommended): The fatty acids are derivatized to enhance their ionization efficiency and chromatographic separation.
-
LC-MS Analysis: The samples are analyzed using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target 2-hydroxylated fatty acids and the internal standard.
-
Data Analysis: The peak areas of the endogenous 2-hydroxylated fatty acids are normalized to the peak area of the internal standard, and the absolute concentrations are determined using a standard curve.
2. Analysis of Fatty Acid 2-Hydroxylase (FA2H) Expression by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR: The relative expression of the FA2H gene is quantified using a real-time PCR system with specific primers for FA2H and a reference gene (e.g., GAPDH, ACTB). The reaction is performed using a SYBR Green-based detection method.
-
Data Analysis: The relative expression of the FA2H gene is calculated using the 2-ΔΔCt method, where the expression in the diseased tissue is normalized to the expression in the healthy tissue.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of FA2H in fatty acid metabolism and a typical experimental workflow for comparing 2-hydroxylated fatty acid abundance.
Caption: FA2H-mediated synthesis of 2-hydroxylated fatty acids and its implication in cancer.
Caption: Workflow for comparing 2-hydroxylated fatty acid abundance in tissues.
References
- 1. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration | Journal of Neuroscience [jneurosci.org]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of C22 Omega-Hydroxy Fatty Acids in Suberin: A Comparative Analysis
A detailed examination of Methyl 22-hydroxydocosanoate's significance within the suberin matrix reveals its prominence as a very-long-chain fatty acid, particularly in the protective tissues of commercially important plants like the cork oak. This guide provides a comparative analysis of its abundance relative to other omega-hydroxy fatty acids in the suberin of key plant species, supported by experimental data and detailed analytical protocols for researchers in plant biology and polymer chemistry.
Suberin is a complex, lipophilic biopolymer integral to the protective functions of various plant tissues, including the periderm of underground organs and the bark of woody species.[1][2] Its unique structure, a polyester (B1180765) composed of aliphatic and aromatic domains, forms a barrier against water loss and pathogen invasion.[1][2] The aliphatic domain is predominantly composed of long-chain fatty acids, with omega (ω)-hydroxy fatty acids and α,ω-diacids being major constituents.[3] Among these, very-long-chain fatty acids (VLCFAs), particularly those with 22 or more carbons, play a crucial role in the structural integrity and hydrophobicity of the suberin barrier. This compound, the methyl ester derivative of 22-hydroxydocosanoic acid, is a key representative of these VLCFAs.
Comparative Abundance of Omega-Hydroxy Fatty Acids in Suberin
The composition of suberin, and specifically the chain length distribution of its constituent ω-hydroxy fatty acids, varies significantly across different plant species. This variation underscores the diverse functional adaptations of suberized tissues. The following table summarizes the relative abundance of major ω-hydroxy fatty acids, including the C22 variant, in the suberin of cork oak (Quercus suber), potato (Solanum tuberosum), and the model plant Arabidopsis thaliana.
| Omega-Hydroxy Fatty Acid | Quercus suber (Cork) [% of total aliphatic monomers] | Solanum tuberosum (Tuber Periderm) [% of total aliphatic monomers] | Arabidopsis thaliana (Root) [% of total aliphatic monomers] |
| 16-Hydroxyhexadecanoic acid | Present, but not a major component | Minor component | Significant component |
| 18-Hydroxyoctadec-9-enoic acid | 8.1 - 11.5 | 15 - 28 (Major monomer)[4][5] | Present |
| 20-Hydroxyeicosanoic acid | Present | Minor component | Present |
| 22-Hydroxydocosanoic acid | Abundant | Present | Present |
| 24-Hydroxytetracosanoic acid | Abundant | Present | Present |
| Total ω-Hydroxyalkanoic acids | 28.7 - 37.3 (C20-C26) / 55.2 - 83.9 (total) [6] | 15 - 30 [4] | 37 - 52 (C16-C24) [7] |
Note: Data is compiled from multiple sources and analytical methods, which may result in variations. The values for Quercus suber highlight the significant contribution of very-long-chain ω-hydroxy fatty acids, including the C22 component, to its suberin composition.
Experimental Protocols for Suberin Analysis
The quantitative analysis of suberin monomers, such as this compound, requires a multi-step process involving depolymerization of the suberin matrix followed by chromatographic separation and detection.
Protocol: Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the transesterification of suberin and subsequent analysis of the resulting fatty acid methyl esters.
1. Sample Preparation and Delipidation:
-
Grind the plant tissue (e.g., cork, potato peel, or roots) to a fine powder.
-
Perform exhaustive Soxhlet extraction with a series of organic solvents (e.g., chloroform, methanol) to remove soluble waxes and other lipids.[8]
-
Dry the resulting extractive-free tissue.
2. Transesterification of Suberin:
-
To the dried, extractive-free tissue, add a solution of 1% (w/v) sodium methoxide (B1231860) (NaOMe) in dry methanol.
-
Reflux the mixture for 2-4 hours at 60-70°C. This process cleaves the ester bonds in the suberin polymer, releasing the constituent monomers as methyl esters.
-
After cooling, neutralize the reaction mixture with an acid (e.g., 1M H₂SO₄).
-
Extract the fatty acid methyl esters (including this compound) with a non-polar solvent such as n-hexane or chloroform.[8]
-
Wash the organic phase with a saturated NaCl solution and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent under a stream of nitrogen to concentrate the sample.
3. Derivatization:
-
To analyze the hydroxyl groups by GC-MS, they must be derivatized. Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) to the dried sample.[9]
-
Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization of all hydroxyl groups to their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers.
4. GC-MS Analysis:
-
Dissolve the derivatized sample in a suitable solvent (e.g., n-heptane:toluene 1:1).[10]
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (example): [11]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-750.
-
-
Identify the individual suberin monomers based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.
-
Quantify the compounds by integrating the peak areas and using an internal standard (e.g., dotriacontane).
Biosynthesis and Analytical Workflow
The following diagrams illustrate the biosynthetic pathway leading to very-long-chain ω-hydroxy fatty acids and the general workflow for their analysis from plant tissue.
Caption: Biosynthesis of very-long-chain ω-hydroxy fatty acids in suberin.
Caption: Experimental workflow for the analysis of suberin monomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 3. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
- 11. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 22-hydroxydocosanoate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible workspace. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 22-hydroxydocosanoate (B1255833), a long-chain fatty acid ester. Adherence to these protocols is essential for personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure for Methyl 22-hydroxydocosanoate, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes:
-
Nitrile gloves
-
Safety glasses
-
A laboratory coat
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste, which will be collected by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this chemical be disposed of down the sink or in regular trash .[1]
-
Waste Container Preparation:
-
Designate a specific, leak-proof container for solid chemical waste.[1][3]
-
The container must be chemically compatible with organic esters; a high-density polyethylene (B3416737) (HDPE) or glass container is recommended.[1][3]
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][3]
-
-
Waste Collection:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect the rinsate in a designated container for flammable liquid waste.[3][5]
-
Deface or remove the original label on the empty container before its final disposal as solid waste.[5]
-
-
Spill Management:
-
In the event of a spill, carefully sweep up the solid material.
-
If a solvent was used and the spill is liquid, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[2]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
| Property | Typical Value/Information | Significance for Disposal |
| Physical State | Solid[4] | As a solid, it is less likely to be volatile, but dust inhalation should be avoided. Disposal involves sweeping and containerizing.[2] |
| Solubility | Generally insoluble in water; soluble in organic solvents. | Prohibits disposal down the sanitary sewer.[1] Rinsing of containers should be done with an appropriate solvent, and the rinsate collected as hazardous waste.[3][5] |
| Flammability | Long-chain esters are generally combustible but not highly flammable at room temperature. | Store away from heat, sparks, and open flames. The rinsate from container cleaning may be flammable depending on the solvent used. |
| Toxicity | Generally considered to have low acute toxicity. May cause skin and eye irritation upon contact.[6][7] | The use of appropriate PPE (gloves, safety glasses) is necessary to prevent irritation.[1][2] |
| Environmental Hazards | Can be harmful to aquatic life. Discharge into the environment must be avoided. | Reinforces the prohibition of drain disposal and the necessity of collecting all waste for proper disposal by a licensed contractor. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 22-hydroxydocosanoate
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Methyl 22-hydroxydocosanoate (B1255833). It outlines critical operational procedures and disposal plans to ensure a safe laboratory environment.
Methyl 22-hydroxydocosanoate is a hydroxylated fatty acid methyl ester.[1] While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals, especially those with potential for reactivity or biological activity. The information presented here is a synthesis of best practices for similar chemical structures.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form where dust can be generated, a comprehensive PPE strategy is crucial. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat or chemical-resistant apron. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the solid form to avoid inhalation of dust particles. |
| General Hygiene | Long pants and closed-toe shoes. | Standard laboratory practice to minimize skin exposure. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Preventing Dust Formation: As this compound is a solid, care should be taken to avoid creating dust when transferring or weighing the substance.[2][3]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place.[4] The compound is stable for at least four years if stored correctly.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Unused Material: Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Contaminated PPE: Contaminated gloves, clothing, and other PPE should be placed in a designated, sealed container for hazardous waste disposal.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
